molecular formula C19H16O6 B1199063 1,2-Dihydro-O-methylsterigmatocystin CAS No. 24945-81-1

1,2-Dihydro-O-methylsterigmatocystin

Cat. No.: B1199063
CAS No.: 24945-81-1
M. Wt: 340.3 g/mol
InChI Key: WSBZDTWHZJNGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydro-O-methylsterigmatocystin (DHOMST), with the CAS registry number 24945-81-1, is a dihydrosterigmatocystin-type mycotoxin and a critical intermediate in the complex biosynthetic pathway of aflatoxins . Aflatoxins are highly toxic and carcinogenic secondary metabolites produced by Aspergillus species, such as A. flavus and A. parasiticus, which frequently contaminate food crops and pose significant risks to human and animal health . The compound has a molecular formula of C19H16O6 and a molecular weight of 340.33 g/mol . This compound holds substantial research value for scientists studying mycotoxin biosynthesis and the molecular genetics of fungal pathogens. Its specific role is defined within the aflatoxin gene cluster, where it is a precursor in the pathway leading to the final aflatoxin molecules . Research into intermediates like DHOMST is essential for elucidating the complete biosynthetic pathway, which involves more than 25 enzymatic reactions . A thorough understanding of this pathway opens avenues for developing novel strategies to inhibit aflatoxin production, thereby enhancing food safety and security. Consequently, this compound is an indispensable tool for researchers in the fields of toxicology, mycology, agricultural science, and food safety, facilitating investigations into fungal metabolism and the development of mitigation techniques. This product is designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

24945-81-1

Molecular Formula

C19H16O6

Molecular Weight

340.3 g/mol

IUPAC Name

11,15-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14(19),15,17-hexaen-13-one

InChI

InChI=1S/C19H16O6/c1-21-10-4-3-5-11-15(10)17(20)16-12(22-2)8-13-14(18(16)24-11)9-6-7-23-19(9)25-13/h3-5,8-9,19H,6-7H2,1-2H3

InChI Key

WSBZDTWHZJNGKQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5CCOC5O4)OC

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5CCOC5O4)OC

melting_point

282-283°C

Other CAS No.

21793-91-9

physical_description

Solid

Synonyms

1,2-dihydro-O-methylsterigmatocystin
DHOMST

Origin of Product

United States

Biosynthetic Pathways and Molecular Regulation of 1,2 Dihydro O Methylsterigmatocystin

Elucidation of the Primary Precursor Molecules

The biosynthesis of the polyketide backbone of 1,2-Dihydro-O-methylsterigmatocystin originates from the primary metabolites acetyl-CoA and malonyl-CoA. nih.gov These fundamental building blocks undergo a series of condensation reactions to form a hexanoyl-CoA starter unit, which is then sequentially extended. nih.govnih.gov The immediate precursor to this compound is Dihydrosterigmatocystin (B1259337). nih.govresearchgate.net

Enzymatic Steps and Sequential Conversions in this compound Biosynthesis

The conversion of the initial polyketide chain into the complex structure of this compound is facilitated by a suite of specialized enzymes. nih.govnih.govnih.gov These enzymes catalyze a series of oxidative, methylation, and reductive reactions.

The initial steps of the biosynthetic pathway are catalyzed by polyketide synthases (PKSs). nih.govnih.govwikipedia.org These large, multi-domain enzymes are responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to assemble the polyketide chain that forms the core structure of the molecule. wikipedia.orgnih.gov The PKS genes are typically located within the sterigmatocystin (B1681140) gene cluster. wikipedia.orgoup.com While PKSs are central, the direct involvement of non-ribosomal peptide synthetases (NRPSs) in the specific formation of this compound is not explicitly detailed in the primary biosynthetic pathway, which is predominantly a polyketide route.

Cytochrome P450 monooxygenases play a crucial role in the oxidative modifications of the polyketide backbone. nih.govnih.govnih.gov These enzymes are heme-thiolate proteins that catalyze the insertion of an oxygen atom into a substrate, a key step in forming the intricate ring structures. nih.govcapes.gov.brnih.gov In the broader aflatoxin and sterigmatocystin pathways, various cytochrome P450 enzymes are responsible for conversions such as the transformation of versicolorin (B1264617) A to demethylsterigmatocystin. nih.gov The conversion of O-methylsterigmatocystin and Dihydro-O-methylsterigmatocystin to aflatoxins is also mediated by cytochrome P450 monooxygenases. nih.gov

The final step in the formation of this compound from its precursor, dihydrosterigmatocystin, is an O-methylation reaction. nih.govnih.govnih.gov This reaction is catalyzed by a specific O-methyltransferase. In Aspergillus parasiticus, two distinct O-methyltransferases are involved in the later stages of aflatoxin biosynthesis. nih.govnih.govresearchgate.net O-methyltransferase II (MT-II), encoded by the omtA gene, is responsible for the conversion of dihydrosterigmatocystin to dihydro-O-methylsterigmatocystin. nih.govnih.gov This enzyme exhibits specificity for its substrate. nih.gov

Table 1: Key Methyltransferase in the Biosynthesis of this compound

Enzyme NameGeneSubstrateProduct
O-methyltransferase II (MT-II)omtADihydrosterigmatocystinThis compound

This table summarizes the specific methyltransferase involved in the final methylation step leading to this compound.

Genetic Organization and Gene Cluster Analysis of this compound Production

The genes responsible for the biosynthesis of this compound are organized in a gene cluster, a common feature for secondary metabolite pathways in fungi. nih.govnih.govresearchgate.net This sterigmatocystin (ST) gene cluster contains the structural genes encoding the biosynthetic enzymes as well as regulatory genes. nih.govresearchgate.net In Aspergillus nidulans, a 60-kb region has been identified that contains 25 co-regulated transcripts essential for sterigmatocystin biosynthesis. nih.gov The genes within this cluster show a high degree of sequence similarity to the aflatoxin pathway genes in Aspergillus flavus and Aspergillus parasiticus. researchgate.net The gene stcP in A. nidulans, which is homologous to omtA in aflatoxin-producing species, is believed to encode the O-methyltransferase involved in this pathway. nih.gov The organization of these genes is highly conserved, and their expression is tightly regulated, often induced under specific environmental conditions. nih.gov

Identification of Core Biosynthetic Genes

The genes responsible for the synthesis of sterigmatocystin and its derivatives, including this compound, are organized in a biosynthetic gene cluster (BGC), commonly referred to as the 'stc' cluster. nih.govnih.gov This cluster contains genes encoding enzymes for the entire pathway, from the initial polyketide backbone synthesis to the final tailoring steps. nih.govnih.gov

The formation of this compound (more commonly referred to in literature as dihydro-O-methylsterigmatocystin or DHOMST) from its precursor, dihydrodemethylsterigmatocystin (DHDMST), involves two key methylation steps. asm.orgnih.govresearchgate.net These steps are catalyzed by two distinct O-methyltransferases (OMTs). nih.govresearchgate.net

O-methyltransferase I (MT-I): This enzyme catalyzes the first methylation, converting dihydrodemethylsterigmatocystin (DHDMST) to dihydrosterigmatocystin (DHST). asm.orgnih.gov

O-methyltransferase II (MT-II): This enzyme performs the second methylation, converting dihydrosterigmatocystin (DHST) to dihydro-O-methylsterigmatocystin (DHOMST). asm.orgnih.gov The gene aflP (also known as omtA) encodes an O-methyltransferase responsible for the conversion of sterigmatocystin to O-methylsterigmatocystin (OMST) and is also involved in the conversion of DHST to DHOMST. nih.govnih.gov

These O-methyltransferases exhibit specificity for their substrates, ensuring a sequential methylation process. asm.orgnih.gov The entire biosynthetic pathway is initiated by the formation of a hexanoyl-CoA primer, followed by a series of reactions leading to complex intermediates like versicolorin A, and ultimately to demethylsterigmatocystin and its dihydro- form, which are then methylated. nih.gov

Gene (example)Encoded EnzymeFunction in Pathway
stcA / pksA Polyketide SynthaseCatalyzes the initial steps of forming the polyketide backbone from acetyl-CoA and malonyl-CoA. nih.gov
stcU / ver-1 KetoreductaseInvolved in the conversion of versicolorin A to demethylsterigmatocystin. apsnet.orgnih.gov
aflO (omtB) O-methyltransferase BConverts demethylsterigmatocystin (DMST) to sterigmatocystin (ST). nih.gov
(Not specified) O-methyltransferase ICatalyzes the conversion of dihydrodemethylsterigmatocystin (DHDMST) to dihydrosterigmatocystin (DHST). asm.orgnih.gov
aflP (omtA) O-methyltransferase A / IICatalyzes the conversion of dihydrosterigmatocystin (DHST) to dihydro-O-methylsterigmatocystin (DHOMST). nih.govnih.gov

Regulatory Genes and Transcription Factors Governing this compound Biosynthesis (e.g., AflR, LaeA, PacC)

The expression of the sterigmatocystin gene cluster is under the control of a complex regulatory network involving pathway-specific, global, and environmental-sensing transcription factors. nih.govmdpi.com

AflR: This is the primary pathway-specific positive regulator. nih.govnih.gov The aflR gene is located within the ST/AF gene cluster and encodes a zinc-finger transcription factor that binds to promoter regions of the structural genes (like stcU and omtA), activating their transcription. nih.govnih.gov Overexpression of aflR leads to increased gene expression and ST production, while its inactivation abolishes the synthesis of the toxin. nih.gov Transcript levels of aflR itself are influenced by both upstream regulatory proteins and environmental signals. nih.govnih.gov

LaeA: A key global regulator of secondary metabolism in fungi. LaeA is part of the velvet complex, which links secondary metabolism with fungal development. It is considered an upstream regulator that positively influences the expression of aflR and, consequently, the entire ST biosynthetic pathway. nih.gov

PacC: This is a pH-dependent transcription factor that mediates the fungal response to ambient pH. nih.govnih.gov Its role in ST biosynthesis is complex. In A. nidulans, some research indicates that alkaline conditions, acting through the Pal/PacC signaling pathway, increase ST production and aflR transcript levels. nih.govnih.govresearchgate.net However, other studies have found that acidic media (pH 4 to 5) result in higher expression of ST biosynthetic genes and greater toxin accumulation compared to neutral or alkaline media. apsnet.orgnih.govresearchgate.net In one study, an A. nidulans strain with a mutation causing constitutive activity of PacC (mimicking a constant alkaline response) produced tenfold less ST than the wild type, suggesting PacC may act as a repressor under certain conditions. apsnet.orgnih.gov

Other upstream developmental regulators, such as fluG and flbA, are also known to influence the expression of the ST gene cluster. nih.govnih.gov

Regulatory GeneType of RegulatorMode of Action
aflR Pathway-Specific Transcription FactorPositively regulates the expression of structural genes within the sterigmatocystin cluster. nih.govnih.govnih.gov
laeA Global Regulator (Velvet Complex)Positively influences aflR expression, thereby promoting secondary metabolism. nih.gov
pacC pH-Responsive Transcription FactorModulates ST gene expression in response to ambient pH; its effect can be activating or repressing depending on conditions. nih.govapsnet.orgnih.govnih.gov
fluG / flbA Upstream Developmental RegulatorsInfluence the regulatory cascade that controls both conidiation and sterigmatocystin synthesis. nih.govnih.gov

Environmental and Nutritional Factors Influencing this compound Production in Fungi

The production of sterigmatocystin and its derivatives is not constitutive but is instead highly influenced by a variety of environmental and nutritional cues. nih.gov These factors often exert their effects by modulating the expression of the key regulatory genes described above. mdpi.com

Carbon and Nitrogen Source Modulation

The type and availability of nutrients in the growth substrate profoundly modulate secondary metabolism.

Carbon: Simple carbohydrates, such as glucose and sucrose, are generally favorable for the biosynthesis of sterigmatocystin in A. nidulans. nih.gov The production of ST often occurs late in the growth phase, after the primary carbon source has been depleted, suggesting that biosynthesis relies on the breakdown of reserve carbon sources like fatty acids. mdpi.com

Nitrogen: The effect of the nitrogen source on ST biosynthesis can be species-specific and differs from the regulation of aflatoxin. nih.govnih.gov In A. nidulans, nitrate (B79036) as a nitrogen source supports ST production, whereas ammonium (B1175870) strongly inhibits it. nih.govnih.gov This is the opposite of what is observed in the aflatoxin-producer A. parasiticus, where ammonium supports and nitrate represses toxin synthesis. nih.gov These effects are linked to the differential expression of the biosynthetic pathway genes in response to the nitrogen source. nih.gov

pH and Aeration Influences

pH: The pH of the surrounding medium is a key environmental signal that influences ST production, primarily through the PacC regulatory pathway. nih.govnih.gov However, research findings on the precise effect of pH have been complex. nih.gov Several experiments with A. nidulans have demonstrated that an alkaline pH promotes ST production by increasing the transcript levels of the master regulator aflR. nih.govnih.gov Conversely, other studies have reported that acidic conditions (pH 4 to 6) lead to earlier and higher expression of ST biosynthetic genes (stcU) and greater toxin accumulation compared to neutral or alkaline conditions (pH 7-8). apsnet.orgnih.govresearchgate.net These seemingly contradictory results suggest that the regulatory role of pH is complex and may be overridden by or interact with other environmental factors. apsnet.orgnih.gov

Aeration: Proper aeration is important for fungal metabolism. Some studies suggest that increased aeration can enhance the production of certain secondary metabolites. mdpi.com This may be linked to the activity of alternative oxidase (AOX), which can help the fungus manage metabolic flux and reduce the accumulation of reactive oxygen species (ROS) under the low-energy conditions typical of the secondary metabolic phase. mdpi.com

FactorConditionEffect on Sterigmatocystin (ST) Production
Temperature Optimal at 26-37°C (species dependent)Peak production within this range. nih.govresearchgate.net
Water Activity (aw) Lower aw (<0.93)Reduced or inhibited production. mdpi.comnih.gov
Carbon Source Simple sugars (glucose, sucrose)Supports biosynthesis. nih.gov
Nitrogen Source Nitrate (in A. nidulans)Supports production. nih.govnih.gov
Ammonium (in A. nidulans)Inhibits production. nih.govnih.gov
pH Alkaline (in some studies)Increased production and aflR expression. nih.govnih.gov
Acidic (in other studies)Increased production and stcU expression. apsnet.orgnih.govresearchgate.net
Aeration IncreasedMay enhance production by lowering ROS. mdpi.com

Metabolic Transformation and Biotransformation Studies of 1,2 Dihydro O Methylsterigmatocystin

Fungal Biotransformation Pathways of 1,2-Dihydro-O-methylsterigmatocystin

Fungi, particularly species within the Aspergillus genus, are adept at chemically modifying complex molecules like DHOMST. These biotransformations are often part of the broader biosynthetic pathway leading to other mycotoxins or detoxification processes within the fungal cell.

Hydroxylation, the addition of a hydroxyl (-OH) group, is a common fungal modification of secondary metabolites. In the case of DHOMST, this reaction is a key step in its conversion to other mycotoxins. Research has demonstrated that the fungus Aspergillus parasiticus can metabolize DHOMST into aflatoxin B2 (AFB2) and aflatoxin GM2 (AFGM2). nih.govyouarethehealer.org The conversion to AFGM2, a hydroxylated derivative of aflatoxin G2, explicitly points to a hydroxylation event. youarethehealer.org This transformation is catalyzed by oxidoreductase enzymes within the fungus. nih.gov

While direct demethylation of this compound has not been extensively documented, the reverse reaction, methylation, is a known step in its biosynthesis. Dihydrodemethylsterigmatocystin (DHDMST) is converted to DHOMST by the enzyme O-methyltransferase II. researchgate.net Fungal O-demethylases are known to exist and play a role in the degradation of various aromatic compounds, suggesting that demethylation of DHOMST is a plausible, though not yet fully explored, metabolic pathway in some fungal species.

Glucuronidation and sulfation are common phase II detoxification pathways in many organisms, where a glucuronic acid or sulfate (B86663) group is attached to a molecule to increase its water solubility and facilitate its excretion. While direct evidence for the glucuronidation or sulfation of this compound is not available in the current scientific literature, these conjugation reactions are known to occur for other mycotoxins. For instance, various mycotoxins, including deoxynivalenol (B1670258) and zearalenone (B1683625), undergo glucuronidation. youarethehealer.orgnih.gov Similarly, sulfate conjugates of mycotoxins like deoxynivalenol and zearalenone have been identified as detoxification products in plants and are formed in mammals. unica.itnih.govd-nb.info The presence of hydroxyl groups in DHOMST and its metabolites makes them potential substrates for these conjugation reactions, although further research is needed to confirm their occurrence.

Fungi possess a range of enzymes capable of detoxifying harmful compounds, including mycotoxins. These enzymatic systems are crucial for the survival of the fungus in competitive environments. While specific enzymatic detoxification mechanisms for this compound are not well-defined, the broader context of mycotoxin detoxification suggests several possibilities. Enzymes such as cytochrome P450 monooxygenases, hydrolases, and reductases are known to be involved in the biotransformation of various mycotoxins. nih.gov The conversion of DHOMST to other aflatoxins by Aspergillus parasiticus can be viewed as a transformation rather than a complete detoxification, as the resulting products are also toxic. However, these enzymatic processes highlight the metabolic capabilities of fungi to alter the structure of DHOMST.

Microbial Biotransformation of this compound in Non-Fungal Systems

The fate of this compound is not solely determined by its fungal producers. Other microorganisms in the environment, such as bacteria and yeasts, can also play a role in its transformation and degradation.

Currently, there is a lack of specific studies detailing the bacterial degradation or modification pathways of this compound. However, the ability of bacteria to degrade a wide range of aromatic and heterocyclic compounds is well-documented. nih.gov Many bacterial species possess enzymatic machinery, such as oxygenases and hydrolases, capable of breaking down complex organic molecules. Given the structural similarities of DHOMST to other mycotoxins and polycyclic aromatic compounds, it is plausible that certain bacterial strains could degrade this compound, potentially cleaving its ring structures and utilizing the resulting fragments as carbon and energy sources. Further research is required to isolate and characterize bacteria with the capacity to metabolize this compound and to elucidate the specific enzymatic pathways involved.

Yeasts, particularly Saccharomyces cerevisiae, are known to interact with and, in some cases, biotransform mycotoxins. While direct studies on the biotransformation of this compound by yeast are limited, research on the closely related compound sterigmatocystin (B1681140) (STG) provides valuable insights. Studies have shown that Saccharomyces cerevisiae can convert STG into monohydroxy STG during fermentation processes. This suggests that yeast possess the enzymatic capability for hydroxylation of the sterigmatocystin backbone. It is therefore conceivable that yeast could also hydroxylate this compound. Besides biotransformation, yeasts are also known to adsorb mycotoxins onto their cell walls, which can reduce the bioavailability of the toxin. mdpi.commdpi.com The extent to which Saccharomyces cerevisiae and other yeast species can biotransform or adsorb this compound remains an area for future investigation.

Enzymology of Biotransformation: Characterization of Key Enzymes Involved

The biotransformation of this compound (DHOMST) is a critical step within the broader biosynthetic pathway of aflatoxins, particularly Aflatoxin B2 (AFB2) and Aflatoxin G2 (AFG2). This conversion is primarily catalyzed by specific enzymes within aflatoxin-producing fungal species, such as Aspergillus parasiticus and Aspergillus flavus. The key enzymes involved in both the synthesis and subsequent transformation of DHOMST are predominantly methyltransferases and cytochrome P450 monooxygenases.

The terminal step in the biosynthesis of DHOMST involves the methylation of its precursor, Dihydrosterigmatocystin (B1259337) (DHST). This reaction is catalyzed by a specific S-adenosylmethionine (SAM)-dependent O-methyltransferase. nih.gov Following its synthesis, DHOMST serves as a direct substrate for a complex oxidative transformation to form aflatoxins.

Cytochrome P450 Monooxygenase: The Key Transformation Enzyme

The central enzyme responsible for the conversion of this compound into aflatoxins is a cytochrome P450 monooxygenase. mdpi.com Genetic and biochemical studies have identified this enzyme as being encoded by the aflQ gene, also known as ordA (oxidoreductase A). mdpi.com This enzyme catalyzes the complex oxidative rearrangement of the xanthone (B1684191) structure of DHOMST into the characteristic coumarin (B35378) structure of aflatoxins. nih.govresearchgate.net While much of the detailed characterization of OrdA has focused on its conversion of O-methylsterigmatocystin (OMST) to Aflatoxin B1, it is understood to perform the analogous conversion of DHOMST to Aflatoxin B2 and G2. mdpi.com The reaction is a remarkable series of transformations that involves aryl ring cleavage and rearrangement to form the final aflatoxin structure. researchgate.net

Table 1: Characterization of the Key Enzyme in this compound Biotransformation
EnzymeGeneEnzyme ClassOrganism ExampleSubstrateProduct(s)
Oxidoreductase A (OrdA)aflQ (ordA)Cytochrome P450 MonooxygenaseAspergillus parasiticus, Aspergillus flavusThis compoundAflatoxin B2, Aflatoxin G2

Enzymes Involved in the Formation of the Substrate: O-Methyltransferases

To fully understand the biotransformation landscape, it is pertinent to characterize the enzymes that produce the immediate precursor, this compound. Two distinct O-methyltransferases are involved in the steps leading to its formation from Dihydrodemethylsterigmatocystin (DHDMST). nih.gov

O-Methyltransferase I (MT-I): Encoded by the aflO gene (also known as dmtA), this enzyme catalyzes the first methylation step, converting DHDMST to Dihydrosterigmatocystin (DHST). researchgate.netnih.gov

O-Methyltransferase II (MT-II): Also known as O-methyltransferase A (OmtA) and encoded by the aflP gene (or omtA), this enzyme performs the second methylation, converting DHST into this compound (DHOMST). researchgate.netnih.gov This enzyme exhibits strict substrate specificity and does not act on DHDMST. nih.gov

Research on O-Methyltransferase I from A. parasiticus has provided specific characteristics. nih.gov

Table 2: Characterization of Precursor-Forming O-Methyltransferases
EnzymeGeneEnzyme ClassSubstrate(s)ProductApparent Molecular Mass (Native)Optimal pHKm for DHDMST
O-Methyltransferase I (MT-I)aflO (dmtA)S-adenosyl-L-methionine:sterigmatocystin 6-O-methyltransferaseDihydrodemethylsterigmatocystin (DHDMST)Dihydrosterigmatocystin (DHST)~150 kDa6.5 - 9.02.5 µM nih.gov
O-Methyltransferase II (MT-II / OmtA)aflP (omtA)S-adenosyl-L-methionine:sterigmatocystin 7-O-methyltransferaseDihydrosterigmatocystin (DHST)This compound (DHOMST)Not specifiedNot specifiedNot specified

Potential for Mammalian Biotransformation

In mammalian systems, foreign compounds (xenobiotics) are typically metabolized through Phase I and Phase II enzymatic reactions to facilitate their detoxification and excretion. youtube.comnih.gov

Phase I Metabolism: This phase often involves oxidation, reduction, or hydrolysis reactions catalyzed by enzymes such as the cytochrome P450 (CYP) superfamily. nih.govmdpi.com It is plausible that mammalian CYP enzymes could metabolize this compound, potentially through hydroxylation or other oxidative modifications, similar to their action on other mycotoxins.

Phase II Metabolism: Following Phase I, or for compounds already possessing a suitable functional group, Phase II enzymes catalyze conjugation reactions. UDP-glucuronosyltransferases (UGTs) are a major family of Phase II enzymes that conjugate glucuronic acid to the substrate, increasing its water solubility and facilitating its elimination from the body. nih.govnih.gov Given the structure of this compound and its potential metabolites, UGT-mediated glucuronidation represents a probable pathway for its detoxification and excretion in mammals. nih.gov

Detailed studies characterizing the specific human CYP or UGT isozymes involved in the metabolism of this compound are not extensively documented in the reviewed literature.

Molecular Mechanisms of Biological Interaction and Cellular Effects of 1,2 Dihydro O Methylsterigmatocystin

Interaction with Cellular Macromolecules (e.g., DNA, Proteins, Lipids)

The chemical structure of sterigmatocystin (B1681140) derivatives enables them to react with cellular macromolecules, leading to structural and functional alterations. The primary mechanism involves metabolic activation to a highly reactive epoxide intermediate.

The genotoxicity of sterigmatocystin, a precursor to O-methylsterigmatocystin, is primarily attributed to its capacity to form covalent adducts with DNA. This process is not direct but requires metabolic activation by cellular enzymes, particularly cytochrome P-450 monooxygenases. This activation converts the terminal furan (B31954) ring of sterigmatocystin into a highly reactive exo-ST-1,2-oxide. nih.govresearchgate.net This electrophilic epoxide is the ultimate carcinogenic form that readily attacks nucleophilic sites on cellular macromolecules, most significantly on DNA. nih.gov

The principal target for this alkylation reaction is the N7 position of guanine (B1146940) residues in the DNA sequence. nih.gov The interaction results in the formation of a major, stable DNA adduct identified as 1,2-dihydro-2-(N7-guanyl)-1-hydroxysterigmatocystin. nih.govresearchgate.net In this adduct, the guanine and hydroxyl groups are in a trans configuration. researchgate.net The formation of these bulky adducts distorts the DNA helix, interfering with critical cellular processes such as DNA replication and transcription, which can lead to mutations and the initiation of carcinogenesis. The high yield of this specific adduct from in vitro metabolism suggests that the formation of the exo-ST-1,2-oxide is a major metabolic pathway and is central to the molecule's biological activity. nih.gov Alkylating agents, in general, can form various adducts on DNA bases, and the cellular response involves complex repair pathways like base excision repair and direct damage reversal to mitigate the damage. nih.govmdpi.com

Enzyme inhibitors are molecules that interfere with the catalytic activity of enzymes, reducing their rate of reaction. bgc.ac.inbioninja.com.au This inhibition can be reversible or irreversible. libretexts.org While direct studies on 1,2-Dihydro-O-methylsterigmatocystin as an enzyme inhibitor are limited, research on related compounds in the aflatoxin biosynthetic pathway reveals inhibitory interactions.

For instance, the enzyme O-methyltransferase I (MT-I), which is involved in the conversion of demethylsterigmatocystin (DMST) to sterigmatocystin and dihydrodemethylsterigmatocystin (DHDMST) to dihydrosterigmatocystin (B1259337), exhibits substrate inhibition. nih.gov At higher concentrations, both DMST and DHDMST act as inhibitors of MT-I, deviating from standard Michaelis-Menten kinetics. nih.gov This suggests that precursors and intermediates within the biosynthetic pathway can regulate enzymatic activity, a common feedback mechanism in metabolic pathways. Non-competitive inhibitors, another type of reversible inhibitor, bind to an allosteric site on the enzyme, causing a conformational change in the active site that prevents the substrate from binding effectively. bioninja.com.au

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that govern fundamental cellular activities and responses to the environment. nih.govnih.govresearchgate.net this compound and related mycotoxins can interfere with these pathways, leading to aberrant cellular behavior.

The biosynthesis of sterigmatocystin and its derivatives in fungi like Aspergillus nidulans is a well-regulated process involving a cluster of co-regulated genes. nih.gov The expression of these genes is controlled by specific transcription factors. A key transcriptional activator is AflR, which is essential for activating almost all structural genes within the cluster. mdpi.comnih.gov Global regulatory genes, such as veA, also play a crucial role in controlling the expression of secondary metabolite genes, including those for sterigmatocystin synthesis. nih.govmdpi.com

Studies on the effects of sterigmatocystin on Aspergillus flavus have shown that exposure to this mycotoxin leads to significant changes in gene expression. Transcriptomic analysis revealed that a large number of genes are differentially expressed, with a majority being downregulated. mdpi.comnih.gov Notably, genes within the aflatoxin biosynthesis cluster were suppressed, indicating a potential feedback inhibition mechanism where the pathway's products or intermediates can repress its own synthesis. nih.gov This regulation is critical for the producing organism and highlights how these compounds can act as signaling molecules to modulate transcriptional programs. researchgate.net For example, the ord1 gene, which encodes a cytochrome P-450-type monooxygenase responsible for converting O-methylsterigmatocystin to aflatoxin, is part of this regulated pathway. nih.gov

Table 1: Key Genes in Sterigmatocystin/Aflatoxin Biosynthesis and Regulation

GeneFunctionEffectReference
aflRTranscriptional activatorActivates structural genes in the biosynthesis cluster. mdpi.comnih.gov
veAGlobal regulatory geneControls secondary metabolism and development. nih.govmdpi.com
ord1Oxidoreductase (Cytochrome P-450)Catalyzes the conversion of O-methylsterigmatocystin to aflatoxin. nih.gov
stcPO-methyltransferaseResponsible for the conversion of demethylsterigmatocystin to sterigmatocystin. nih.gov

The genetic information transcribed into mRNA is ultimately translated into proteins, which carry out the vast majority of cellular functions. The influence of a compound on gene expression will consequently affect the proteome of the cell. Proteomic analysis of Aspergillus flavus exposed to sterigmatocystin revealed 331 differentially expressed proteins. nih.gov These proteins were associated with various cellular processes, including aflatoxin biosynthesis, glycolysis, and glutathione metabolism. nih.gov A significant downregulation was observed for AflG, an enzyme involved in aflatoxin synthesis, suggesting that the compound can inhibit its own production pathway at the protein level. nih.gov

Following synthesis, many proteins undergo post-translational modifications (PTMs), which are covalent alterations that can dramatically change a protein's function, localization, or stability. youtube.comkhanacademy.orgnih.gov Common PTMs include phosphorylation, acetylation, and glycosylation. nih.gov For example, reversible phosphorylation is a key mechanism for regulating the activity of enzymes and signaling proteins. While direct evidence linking this compound to specific PTMs is not yet established, its ability to induce cellular stress and alter metabolic pathways suggests it could indirectly influence the PTM status of various proteins, thereby affecting their function. researchgate.net

Induction of Oxidative Stress and Reactive Oxygen Species Generation

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. nih.govmdpi.com ROS are chemically reactive molecules derived from oxygen, such as superoxide radicals (O2•−) and hydrogen peroxide (H2O2). mdpi.comresearchgate.netresearchgate.net Exposure to sterigmatocystin has been shown to be a potent inducer of oxidative stress in various cell types. nih.govnih.gov

The mechanism involves a significant increase in the intracellular generation of ROS. nih.gov This surge in ROS can overwhelm the cell's antioxidant defenses and lead to widespread damage to cellular components. One major consequence is lipid peroxidation, a process where ROS attack lipids in cell membranes, leading to membrane damage. nih.gov This can be quantified by measuring the levels of byproducts like malondialdehyde (MDA). nih.gov

Furthermore, sterigmatocystin exposure impacts the cell's enzymatic and non-enzymatic antioxidant systems. A depletion of glutathione (GSH), a critical non-enzymatic antioxidant, is often observed, along with a decrease in the activity of key antioxidant enzymes. nih.gov These enzymes include catalase (CAT), which neutralizes hydrogen peroxide, glutathione peroxidase (GPx), which reduces hydrogen peroxide and lipid hydroperoxides, and superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide. nih.govnih.gov The disruption of these defense systems exacerbates the oxidative damage caused by the initial ROS generation. mdpi.com

Table 2: Effects of Sterigmatocystin on Oxidative Stress Markers

MarkerEffect of Sterigmatocystin ExposureCellular ConsequenceReference
Reactive Oxygen Species (ROS)IncreaseDirect damage to DNA, proteins, and lipids. nih.gov
Malondialdehyde (MDA)IncreaseIndicator of lipid peroxidation and membrane damage. nih.gov
Glutathione (GSH)Decrease/DepletionReduced non-enzymatic antioxidant capacity. nih.gov
Catalase (CAT)Altered Activity (Increase or Decrease depending on context)Impaired detoxification of hydrogen peroxide. nih.govnih.gov
Glutathione Peroxidase (GPx)DecreaseReduced capacity to neutralize peroxides. nih.govnih.gov
Superoxide Dismutase (SOD)Altered Activity (Increase or Decrease depending on context)Impaired conversion of superoxide radicals. nih.govnih.gov

Effects on Cellular Processes (e.g., Cell Cycle, Apoptosis) in in vitro Models

In vitro studies using various cell lines have demonstrated that sterigmatocystin exerts significant effects on fundamental cellular processes, including the cell cycle and apoptosis.

Exposure to sterigmatocystin has been shown to induce cell cycle arrest, a crucial mechanism to halt the proliferation of cells with damaged DNA. While the precise mechanisms for this compound are uncharacterized, studies on STE indicate that it can inhibit cell cycle progression at different phases. For instance, in some cell lines, STE has been observed to cause a marked decrease in cell proliferation. nih.gov This inhibition of the cell cycle is a key aspect of its cytotoxic effects. nih.gov

Table 1: Effects of Sterigmatocystin on Cell Cycle Progression in a Cancer Cell Line

Cell Cycle PhasePercentage of Cells (Control)Percentage of Cells (STE-Treated)
G0/G155%40%
S25%45%
G2/M20%15%

Note: Data are hypothetical and for illustrative purposes to demonstrate the potential effects of sterigmatocystin on cell cycle distribution.

Sterigmatocystin is a known inducer of apoptosis, or programmed cell death. This process is critical for removing damaged or cancerous cells. The pro-apoptotic activity of new oxisterigmatocystin derivatives has been observed in HT 29 colon cancer cells, suggesting that structural modifications of the sterigmatocystin backbone can retain or even enhance apoptotic induction. nih.gov These derivatives were found to cause both early and late-stage apoptosis. nih.gov The induction of apoptosis by these related compounds suggests that this compound may also possess the ability to trigger programmed cell death.

The mechanism of apoptosis induction by sterigmatocystin and its derivatives often involves the activation of key signaling pathways that lead to cellular dismantling. For example, some cytotoxic compounds related to sterigmatocystin have been shown to induce apoptosis in HT 29 cells, as observed through fluorescence microscopy after double staining with acridine orange and propidium iodide. nih.gov

Table 2: Apoptotic and Necrotic Cell Percentages in HT 29 Cells Treated with a Sterigmatocystin Derivative

TreatmentViable Cells (%)Apoptotic Cells (%)Necrotic Cells (%)
Control95.003.002.00
Compound 164.5430.654.81
Compound 236.5059.384.12

Source: Adapted from Artasasta et al., 2021. nih.gov Note: Compound 1 and 2 are new oxisterigmatocystin derivatives.

Immunomodulatory Effects in Model Organisms (Non-Human)

The immunomodulatory effects of this compound have not been specifically reported. However, studies on sterigmatocystin have indicated that it can modulate the immune system. In vivo and in vitro studies have reported that STE has immunomodulatory effects on mammalian cell lines. nih.gov These effects are part of the broader toxicological profile of sterigmatocystin, which also includes mutagenic and cytotoxic activities. nih.gov Given the structural similarity, it is plausible that this compound could also exhibit immunomodulatory properties, though this requires direct investigation.

Comparative Analysis of Biological Activities with Related Mycotoxins (e.g., Sterigmatocystin, Aflatoxins)

Sterigmatocystin and aflatoxins, particularly aflatoxin B1 (AFB1), are structurally and biosynthetically related mycotoxins, with STE being a direct precursor to AFB1. nih.gov Both mycotoxins are known for their toxic, mutagenic, and carcinogenic properties, which stem from their ability to form DNA adducts after metabolic activation. mdpi.comconsensus.app

Despite their similarities, there are notable differences in their potencies and biological effects. Aflatoxin B1 is generally considered to be significantly more potent than sterigmatocystin. nih.gov It has been suggested that STE is about one-tenth as potent a mutagen as AFB1, as measured by the Ames test. nih.gov However, some studies using different biomonitoring systems have shown that activated STE can exhibit comparable or even greater toxicity than AFB1. nih.gov For instance, in a study using a zebrafish embryo microinjection method, activated STC caused higher mortality and more DNA strand breaks than activated AFB1. nih.gov

The differing biological activities can be attributed to variations in their chemical structures, which affect their metabolic activation and interaction with cellular macromolecules. consensus.app While both toxins are known to induce mutations, the patterns of these mutations can differ. mdpi.com For example, AFB1 and ST trigger different and distinctive mutational spectra in mammalian cells. consensus.app

The toxic effects of sterigmatocystin are similar to those of aflatoxin B1, leading to its classification as a potent carcinogen, mutagen, and teratogen. wikipedia.org Chronic exposure to STE in animal models has been shown to induce hepatomas, pulmonary tumors, and renal lesions. wikipedia.org

Table 3: Comparison of Biological Activities of Sterigmatocystin and Aflatoxin B1

FeatureSterigmatocystin (STE)Aflatoxin B1 (AFB1)
Carcinogenicity Potent, but generally considered less so than AFB1. wikipedia.orgOne of the most potent naturally occurring carcinogens.
Mutagenicity Mutagenic, estimated to be about 1/10th as potent as AFB1 in some tests. nih.govHighly mutagenic.
Toxicity Acutely toxic, though generally less so than AFB1. nih.govHighly acutely toxic.
Primary Target Organ Liver and kidneys. nih.govPrimarily the liver.
Mechanism of Action Forms DNA adducts after metabolic activation. mdpi.comForms DNA adducts after metabolic activation. mdpi.com

Chemical Synthesis, Derivatization, and Structural Modification of 1,2 Dihydro O Methylsterigmatocystin

Total Chemical Synthesis Approaches for 1,2-Dihydro-O-methylsterigmatocystin

The complete chemical synthesis of complex natural products like this compound offers definitive proof of its structure and provides a route to produce quantities of the material and its analogs for further study. The first total synthesis of the racemic form, (±)-dihydro-O-methylsterigmatocystin, was reported as a preliminary step towards the more complex synthesis of O-methylsterigmatocystin itself. rsc.orgrsc.org

Retrosynthetic analysis is a strategy used to plan a synthesis by deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. amazonaws.comyoutube.com For a complex heterocyclic system like this compound, this process involves identifying key bonds that can be disconnected, corresponding to reliable forward chemical reactions.

The primary retrosynthetic disconnection for (±)-dihydro-O-methylsterigmatocystin involves separating the xanthone (B1684191) nucleus from the fused tetrahydrofuran (B95107) ring system. This approach simplifies the complex target into two more manageable key intermediates.

Key Intermediates in the Total Synthesis:

Intermediate NameStructureRole in Synthesis
Tetrahydrofuro[2,3-b]benzofuranImage of a chemical structure of a tetrahydrofuro[2,3-b]benzofuranProvides the complete, stereochemically defined dihydrofuran portion of the target molecule. rsc.org
Substituted Xanthone PrecursorImage of a chemical structure of a substituted xanthoneForms the core tricyclic xanthone structure onto which the furan (B31954) system is built or fused. rsc.orgelectronicsandbooks.com

The synthesis reported by Knight and Roberts involved building the xanthone system onto a pre-existing and appropriately substituted tetrahydrofurobenzofuran (specifically, 4-hydroxy-6-methoxy-2,3,3a,8a-tetrahydrofuro[2,3-b]benzofuran). rsc.org This strategy effectively postpones the complexity of the xanthone construction until after the sensitive dihydrofuran moiety is secured. The xanthone itself is constructed through reactions like the Friedel-Crafts acylation to form the key carbon-carbon bond linking the two aromatic rings of the xanthone precursor. nih.gov

The structure of this compound contains two asymmetric centers at the junction of the two fused five-membered rings. The natural product possesses a cis-fusion between these rings. Synthetic strategies must therefore control this relative stereochemistry.

In the reported total synthesis of the racemic compound, the issue of stereoselectivity was addressed by using a starting material, the tetrahydrofurobenzofuran intermediate, which already contained the required cis-fused ring system. rsc.org The subsequent reactions to build the xanthone did not affect these stereocenters. This approach controls the relative stereochemistry but, without the use of chiral catalysts or resolutions, results in a racemic mixture of the final product, denoted as (±)-dihydro-O-methylsterigmatocystin. rsc.org

Achieving an asymmetric synthesis that yields a single enantiomer would require either starting with an enantiomerically pure furobenzofuran intermediate or employing a stereoselective reaction during the synthesis of the heterocyclic system. Asymmetric synthesis strategies for related 1-substituted-1,2-dihydro-β-carbolines have utilized chiral auxiliaries, such as pyroglutamic acid derivatives, to induce diastereoselectivity in key bond-forming steps, a strategy that could be conceptually adapted to the sterigmatocystin (B1681140) framework. elsevierpure.com

Semi-Synthesis of this compound from Precursors

Semi-synthesis, which uses naturally occurring compounds as starting materials, is often a more efficient method for producing derivatives of complex molecules. This compound (DHOMST) can be prepared from its natural precursors through enzymatic reactions.

The aflatoxin biosynthetic pathway involves a series of methylation steps. asm.org Dihydrodemethylsterigmatocystin, which has two hydroxyl groups, is methylated in a specific sequence by two different enzymes.

Enzymatic Steps in the Semi-Synthesis of DHOMST:

PrecursorEnzymeProduct
Dihydrodemethylsterigmatocystin (DHDMST)O-methyltransferase I (MT-I)Dihydrosterigmatocystin (B1259337) (DHST)
Dihydrosterigmatocystin (DHST)O-methyltransferase II (MT-II)Dihydro-O-methylsterigmatocystin (DHOMST)

This enzymatic cascade, utilizing cell-free preparations from fungi like Aspergillus parasiticus, provides a direct semi-synthetic route from advanced intermediates in the aflatoxin pathway. asm.org Another plausible, though less direct, route could involve the chemical or catalytic reduction of the double bond in the terminal furan ring of O-methylsterigmatocystin, which itself can be produced semi-synthetically by methylating the natural precursor sterigmatocystin. nih.gov

Preparation of Structural Analogs and Derivatives of this compound

Creating structural analogs of this compound allows for the exploration of structure-activity relationships. Modifications can be targeted at different parts of the molecule, most notably the dihydrofuran rings and the xanthone (biphenyl) system. rsc.org

The dihydrofuran moiety is a key feature of the molecule's structure. Chemical reactions targeting this system can lead to a variety of derivatives. One documented reaction involves the acid-catalyzed addition of water across the double bond of the related compound, O-methylsterigmatocystin. Treatment with trifluoroacetic acid yields a hemiacetal, demonstrating that the furan ring system is susceptible to electrophilic addition. rsc.org Similar reactions could be applied to open or functionalize the saturated rings of the dihydro-analog. The synthesis of dihydrotestosterone (B1667394) derivatives modified in the A-ring through condensation and subsequent heterocyclization provides a strategic parallel for how α,β-unsaturated ketone functionalities, if present or installed, could be used to build new fused ring systems. nih.gov

The "biphenyl system" refers to the xanthone core of the molecule. Altering the substitution pattern on this aromatic framework is a common strategy for creating analogs. The total synthesis of xanthones often involves the coupling of two separate, pre-functionalized aromatic rings. electronicsandbooks.com By simply changing the starting materials for these rings, one can introduce a wide variety of substituents.

A key example of this is the synthesis of 11-hydroxy-O-methylsterigmatocystin, an important intermediate in aflatoxin biosynthesis. nih.gov Its synthesis required the development of methods to introduce a hydroxyl group onto the xanthone nucleus, a strategy that could be applied to the dihydro series as well. The general synthetic approach, which involves protecting the xanthone carbonyl to allow for further chemical modifications, enables a broad range of derivatization reactions on the aromatic rings that would otherwise be incompatible with the unprotected core. electronicsandbooks.comnih.gov

Introduction of Reporter Tags for Mechanistic Studies

The attachment of reporter tags, such as fluorescent labels or biotin (B1667282), to molecules like DHOMST is crucial for their detection and for elucidating their interactions within biological systems. These tagged molecules can serve as probes to track their transport, localization, and binding to cellular components, thereby providing insights into their mechanisms of action.

Fluorescent Labeling:

Fluorescently tagged analogs of natural products are powerful tools for real-time visualization in living cells. mdpi.com While no direct synthesis of a fluorescently labeled DHOMST has been reported, strategies used for other complex molecules could be adapted. For instance, the synthesis of fluorescently labeled bedaquiline (B32110) analogues, which also possess a complex heterocyclic structure, demonstrates the feasibility of such modifications without abolishing biological activity. researchgate.net

A common approach involves the use of "click chemistry," a set of biocompatible reactions that are rapid and specific. thermofisher.com If DHOMST were functionalized with an azide (B81097) or alkyne group, a fluorescent dye with a complementary reactive handle could be readily attached. For example, a DHOMST molecule modified to contain an alkyne could be reacted with an azide-bearing fluorophore, such as a BODIPY or coumarin (B35378) dye, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). thermofisher.comwikipedia.org

Biotinylation:

Biotin is a widely used reporter tag due to its high-affinity interaction with streptavidin, which can be exploited for purification and detection purposes. nih.govnih.gov The biotinylation of xanthohumol, a prenylated chalcone, was achieved through a one-step esterification, suggesting that the hydroxyl group on the xanthone core of DHOMST could potentially be a site for biotin attachment. preprints.org Reagents such as biotin-NHS esters could be employed to react with available nucleophilic groups on the DHOMST molecule. Furthermore, cleavable linkers can be incorporated between biotin and the target molecule, allowing for the release of the biotinylated molecule after capture, which is advantageous for subsequent analysis. nih.gov

Isotopic Labeling:

Isotopically labeled compounds are invaluable for metabolic flux analysis and for tracing the fate of molecules in biological systems. nih.govnih.gov The use of ¹⁴C-labeled O-methylsterigmatocystin (OMST) has been instrumental in confirming its role as a precursor in aflatoxin biosynthesis. nih.gov Similarly, the synthesis of isotopically labeled DHOMST, for example with ¹³C or ²H, would enable precise quantification of its conversion to aflatoxin B2 and allow for detailed studies of the enzymatic reactions involved.

Reporter Tag TypePotential Attachment StrategyApplication in Mechanistic Studies
Fluorescent Dyes Click Chemistry (e.g., CuAAC) with alkyne- or azide-modified DHOMST.Real-time imaging of cellular uptake, localization, and trafficking.
Biotin Esterification of hydroxyl groups; Amidation of introduced carboxyl groups.Affinity purification of binding partners; Detection via streptavidin conjugates.
Isotopes (¹³C, ¹⁴C, ²H) Incorporation during chemical synthesis from labeled precursors.Metabolic flux analysis; Tracing biosynthetic pathways.

Novel Reaction Methodologies for this compound Modification

The development of novel synthetic methods is expanding the toolkit available for the structural modification of complex natural products. These methodologies offer the potential for late-stage functionalization, enabling the creation of diverse analogs from a common scaffold.

C-H Functionalization:

Direct C-H bond functionalization has emerged as a powerful strategy for modifying complex molecules without the need for pre-installed functional groups. nih.govnih.gov The xanthone core of DHOMST contains several C-H bonds that could be targets for such reactions. Palladium-catalyzed C-H activation, for example, has been widely used to form new carbon-carbon and carbon-heteroatom bonds on aromatic and heteroaromatic rings. mdpi.com While not yet applied to DHOMST, this approach could be used to introduce a variety of substituents onto the xanthone backbone, potentially altering its biological activity or providing a handle for the attachment of reporter tags.

Photochemical Reactions:

The dihydrofuran moiety of DHOMST is susceptible to photochemical reactions. Studies on aflatoxins B1 and B2 have shown that UV irradiation can lead to the formation of triplet excited states and photoionization. rsc.org This reactivity could be harnessed to induce specific modifications. For example, photochemical [2+2] cycloadditions or other light-mediated reactions could be explored to alter the structure of the dihydrofuran ring system, potentially leading to novel derivatives with different biological profiles.

Enzymatic Modification:

The biosynthesis of aflatoxins involves a series of enzymatic transformations. researchgate.net Cell-free extracts from Aspergillus parasiticus have been shown to convert sterigmatocystin to aflatoxin B1, demonstrating the potential of using enzymes for specific modifications. nih.gov It is conceivable that engineered enzymes or enzymes from different organisms could be used to carry out novel transformations on the DHOMST scaffold, leading to the production of new analogs that are not accessible through traditional chemical synthesis. For instance, hydroxylation at different positions on the xanthone ring could be achieved using specific cytochrome P450 enzymes.

Reaction MethodologyPotential Application to DHOMSTExpected Outcome
C-H Functionalization Direct modification of the xanthone core.Introduction of new functional groups (e.g., alkyl, aryl, halogen) for structure-activity relationship studies.
Photochemical Reactions Targeting the dihydrofuran moiety with UV light.Formation of novel cycloadducts or other photoproducts with altered ring structures.
Enzymatic Modification Use of purified or engineered enzymes (e.g., P450s).Regio- and stereospecific hydroxylation or other transformations to create novel derivatives.

Advanced Analytical Methodologies and Detection Strategies for 1,2 Dihydro O Methylsterigmatocystin

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of 1,2-Dihydro-O-methylsterigmatocystin. The compound, being a non-fluorescent molecule, is typically detected using UV-Vis or mass spectrometric detectors.

Research by Yabe et al. (1988) on the biosynthesis of aflatoxins provides specific details on the HPLC analysis of this compound, referred to as DHOMST in their study. The separation was achieved using a normal-phase silica (B1680970) column (Shim-pack CLC-SIL, 0.46 by 15 cm) with a mobile phase consisting of isopropyl alcohol and n-hexane in a 1:9 (v/v) ratio. researchgate.net Under these conditions, at a flow rate of 1 ml/min and detection at 240 nm, this compound exhibited a distinct retention time of 13.67 minutes. researchgate.net This method allowed for its clear separation from other aflatoxin precursors like O-methylsterigmatocystin (OMST), which had a retention time of 11.82 minutes under the same conditions. researchgate.net

The selection of the detector is critical. While UV detectors are common, their sensitivity can be limited, especially for trace-level analysis. Therefore, coupling HPLC with a mass spectrometer is the preferred approach for achieving the high sensitivity and specificity required for mycotoxin analysis.

Interactive Data Table: HPLC Parameters for Aflatoxin Precursor Analysis

CompoundColumnMobile PhaseFlow Rate (ml/min)Detection Wavelength (nm)Retention Time (min)Reference
This compound (DHOMST) Shim-pack CLC-SIL (0.46x15 cm)Isopropyl alcohol–n-hexane (1:9)124013.67 researchgate.net
O-methylsterigmatocystin (OMST)Shim-pack CLC-SIL (0.46x15 cm)Isopropyl alcohol–n-hexane (1:9)124011.82 researchgate.net
Dihydrosterigmatocystin (B1259337) (DHST)Shim-pack CLC-SIL (0.46x15 cm)Isopropyl alcohol–n-hexane (1:9)12403.97 researchgate.net
Sterigmatocystin (B1681140) (ST)Shim-pack CLC-SIL (0.46x15 cm)Isopropyl alcohol–n-hexane (1:9)12403.58 researchgate.net

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, often coupled with mass spectrometry (GC-MS), for the analysis of mycotoxins. However, for non-volatile and polar compounds like many aflatoxin precursors, derivatization is often a necessary step to increase their volatility and thermal stability for GC analysis. The use of GC for the direct analysis of underivatized this compound is not commonly reported in the literature. The focus of GC applications has been more on the analysis of the parent compound, sterigmatocystin, often without derivatization when using specific injection techniques. For instance, a reliable GC-MS method using an on-column injection was developed for the determination of sterigmatocystin in grain, which could potentially be adapted for its derivatives.

The analysis of volatile organic compounds (VOCs) produced by mycotoxigenic fungi using GC-MS has also been explored as an indirect method for detecting fungal contamination and potential mycotoxin presence.

Thin-Layer Chromatography (TLC) for Screening

Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and rapid screening method for the qualitative or semi-quantitative analysis of mycotoxins, including aflatoxin precursors. It is particularly useful for analyzing a large number of samples simultaneously.

In the context of aflatoxin biosynthesis studies, TLC has been effectively used to separate and identify various intermediates. Research has shown that O-methylsterigmatocystin (OMST) and this compound (DHOMST) can be successfully separated from other precursors on TLC plates. researchgate.net While specific retention factor (Rf) values for this compound are not always detailed in broader studies, the clear separation from other compounds on the plate allows for its identification when run alongside a reference standard. The visualization of the separated spots is typically achieved under UV light. For quantitative or more definitive analysis, the spots can be scraped from the plate and the compound eluted for further analysis by other techniques like HPLC or MS.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing high specificity and sensitivity. When coupled with a chromatographic separation technique like LC or GC, it allows for the unambiguous identification and precise quantification of the target analyte, even at trace levels.

Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace analysis of mycotoxins due to its exceptional sensitivity and selectivity. This technique operates by selecting a specific precursor ion (the molecular ion of the analyte) in the first mass analyzer, fragmenting it in a collision cell, and then detecting specific product ions in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interferences, enabling accurate quantification at very low concentrations.

For this compound, the precursor ion in positive electrospray ionization (ESI+) mode would correspond to its protonated molecule [M+H]⁺. Based on its molecular formula, C₁₉H₁₆O₆, the monoisotopic mass is 340.0947 Da. researchgate.net Therefore, the precursor ion to be monitored would have an m/z of approximately 341.1.

Interactive Data Table: Predicted LC-MS/MS Parameters for this compound

AnalytePrecursor Ion [M+H]⁺ (m/z)Predicted Product Ions (m/z)Ionization Mode
This compound 341.1323.1 (Loss of H₂O), 313.1 (Loss of CO), 298.1 (Loss of CO + CH₃)ESI+

Note: The product ions listed are predictive and would require experimental verification and optimization of collision energies for a validated analytical method.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the structural elucidation and confirmation of the identity of unknown or target compounds. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This high mass accuracy allows for the determination of the elemental composition of the ion, which is a critical step in identifying a compound.

For this compound, with a molecular formula of C₁₉H₁₆O₆, the calculated monoisotopic mass is 340.09468823 Da. researchgate.netnih.gov An HRMS instrument would be able to measure the mass of the protonated molecule [M+H]⁺ at approximately 341.1025 Da with very high precision. By comparing the experimentally measured accurate mass with the theoretical mass, the elemental formula can be confidently confirmed, which, in conjunction with fragmentation data and chromatographic retention time, provides definitive structural elucidation.

HRMS is particularly valuable in metabolomics studies and in the analysis of complex samples where isobaric interferences (compounds with the same nominal mass but different elemental compositions) are common. The high resolving power of HRMS can distinguish between the target analyte and such interferences, ensuring accurate identification.

Interactive Data Table: High-Resolution Mass Data for this compound

CompoundChemical FormulaMonoisotopic Mass (Da)Precursor Ion [M+H]⁺ (Calculated Accurate Mass)
This compound C₁₉H₁₆O₆340.0947341.1025

Spectroscopic Methods in this compound Analysis

Spectroscopy is indispensable for the structural characterization and confirmation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy each provide distinct and complementary information about the molecule's atomic arrangement and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, including the connectivity of atoms and their spatial relationships.

Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the precise ¹H and ¹³C assignments by correlating protons with the carbons they are attached to (HSQC) or to carbons two to three bonds away (HMBC) nih.gov. While specific experimental NMR data for this compound is not extensively published, the expected chemical shifts can be predicted based on its known structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum would provide key information. The methoxy (B1213986) groups (-OCH₃) would appear as sharp singlets, typically in the range of δ 3.5-4.0 ppm. Protons on the aromatic rings would resonate in the downfield region (δ 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern. The protons within the dihydrofuran ring system would have characteristic shifts and coupling constants that confirm their presence and stereochemistry.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the xanthone (B1684191) core would be highly deshielded, appearing far downfield (δ > 160 ppm). Carbons of the aromatic rings and the double bonds in the furan (B31954) ring would resonate between δ 100-160 ppm. The methoxy carbons would produce signals around δ 55-65 ppm, while the aliphatic carbons of the dihydrofuran moiety would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound.
Functional GroupPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic Protons (Ar-H)6.5 - 8.0100 - 160
Carbonyl (C=O)-> 160
Methoxy Protons (-OCH₃)3.5 - 4.055 - 65
Dihydrofuran Protons (-CH₂-CH-)2.5 - 5.025 - 80

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems nih.govnih.gov. The spectrum of this compound is dominated by its extensive chromophore, the dimethoxyxanthone core.

The conjugated system of the xanthone nucleus gives rise to strong π → π* transitions, which are expected to produce characteristic absorption bands. Typically, xanthones exhibit two or three major absorption bands in the UV region. For this compound, strong absorption maxima would be anticipated in the 230–260 nm and 300–340 nm ranges, which is characteristic of the xanthone structure. The exact position and intensity of these bands can be influenced by the solvent and the specific substitution pattern on the aromatic rings nih.gov.

Table 2: Expected UV-Vis Absorption Maxima for this compound.
Transition TypeExpected Wavelength Range (λmax, nm)Associated Structural Feature
π → π230 - 260Xanthone Aromatic System
π → π300 - 340Xanthone Aromatic System

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending nih.govdocbrown.info. The IR spectrum of this compound would display several characteristic absorption bands corresponding to its functional groups.

The most prominent peak would be from the C=O (carbonyl) stretching vibration of the ketone in the xanthone ring, expected around 1650-1680 cm⁻¹. Other key signals would include C-O-C (ether) stretching vibrations from the furan rings and methoxy groups, typically appearing in the 1050-1250 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range, while aromatic and aliphatic C-H stretching would appear just below and above 3000 cm⁻¹, respectively docbrown.info.

Table 3: Characteristic Infrared Absorption Frequencies for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
C-H Stretching (Aromatic)3000 - 3100Aromatic Ring
C-H Stretching (Aliphatic/Methoxy)2850 - 3000-CH₂, -CH₃, -OCH₃
C=O Stretching1650 - 1680γ-Pyrone Ketone
C=C Stretching (Aromatic)1450 - 1600Aromatic Ring
C-O Stretching (Aryl Ether)1200 - 1275Ar-O-CH₃, Ar-O-C
C-O Stretching (Alkyl Ether)1050 - 1150Furan C-O-C

Immunochemical Methods for this compound Detection

Immunochemical methods, which utilize the highly specific binding between an antibody and an antigen, offer exceptional sensitivity and are ideal for screening large numbers of samples for mycotoxins. The development of such assays for this compound would be based on principles established for its parent compound, sterigmatocystin.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For small molecules like mycotoxins, a competitive ELISA format is typically employed nih.gov.

In a competitive indirect ELISA (ciELISA) for a sterigmatocystin-like compound, microtiter plates are coated with a conjugate of the mycotoxin (e.g., sterigmatocystin-OVA). A sample extract is then added to the wells along with a limited amount of specific antibody. The mycotoxin in the sample competes with the coated mycotoxin for binding to the antibody. After washing, a secondary antibody linked to an enzyme (like HRP) is added, which binds to the primary antibody. Finally, a substrate is added that produces a measurable color signal. A lower signal indicates a higher concentration of the mycotoxin in the sample.

Studies on sterigmatocystin (STG) have led to the development of sensitive ELISAs. For instance, a polyclonal antibody-based ciELISA for STG achieved a half-inhibitory concentration (IC₅₀) of 4.52 ng/mL and a limit of detection (LOD) of 0.19 ng/mL in grain matrices nih.gov. However, a critical aspect of these assays is their specificity. Research has shown that antibodies developed against sterigmatocystin often exhibit very low or no cross-reactivity with its analogues nih.govnih.gov. One study reported that a monoclonal antibody for STG had less than 2% cross-reactivity with related structures nih.gov. This high specificity implies that an ELISA designed for sterigmatocystin would likely not detect this compound effectively. Therefore, the development of a specific ELISA for this compound would necessitate the production of antibodies specifically targeting this derivative.

The foundation of any immunochemical assay is the production of high-affinity and high-specificity antibodies. For small molecules like this compound, which are not immunogenic on their own, this process requires them to be chemically linked to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), to create a hapten-carrier conjugate nih.gov.

The general procedure involves:

Immunogen Preparation: The mycotoxin is conjugated to a carrier protein. This conjugate serves as the immunogen.

Immunization: An animal, typically a mouse (for monoclonal antibodies) or a rabbit (for polyclonal antibodies), is immunized with the immunogen nih.gov. The animal's immune system recognizes the conjugate as foreign and produces B-cells that generate antibodies against the hapten.

Antibody Generation:

Polyclonal Antibodies: Blood is collected from the immunized animal, and the serum, which contains a mixture of antibodies targeting different epitopes of the hapten, is purified nih.gov.

Monoclonal Antibodies: For monoclonal antibodies, spleen cells from an immunized mouse are harvested and fused with immortal myeloma cells to create hybridoma cells nih.gov. These hybridomas are then screened to isolate a single clone that produces a highly specific antibody, which is then produced in large quantities nih.govnih.gov.

Characterization: The produced antibodies are characterized to determine their properties, including their class (e.g., IgG1), affinity constant, and, most importantly, their specificity nih.gov. Specificity is assessed through cross-reactivity studies, where the antibody's binding to a range of structurally similar compounds is measured. As noted, antibodies raised against sterigmatocystin have demonstrated high specificity, suggesting that detecting its dihydro-O-methyl derivative would require a separate, dedicated antibody development effort nih.govnih.gov.

Sample Preparation and Extraction Techniques from Complex Matrices (e.g., Fungal Cultures, Contaminated Substrates)

The primary goal of sample preparation is to extract the target analyte from a complex matrix and purify it to an extent that allows for accurate detection and quantification, minimizing matrix effects. nih.govresearchgate.net For mycotoxins like this compound, which are found in diverse substrates such as fungal cultures, grains, and processed foods, the extraction and clean-up steps are critical. nih.govnewprairiepress.org

Solid-Liquid Extraction (SLE) is a foundational step in mycotoxin analysis. nih.gov This process involves using a liquid solvent to separate the analyte from the solid sample material. The choice of solvent is crucial and depends on the analyte's polarity and the matrix composition. nih.gov Commonly used extraction solvents are mixtures of an organic solvent and water, such as acetonitrile (B52724)/water or methanol/water. foodsafetytech.commdpi.com For instance, a mixture of acetonitrile and 4% aqueous potassium chloride has been traditionally used for STC extraction. wikipedia.org The extraction efficiency can be enhanced by adjusting the solvent ratios and pH, often by adding acids like formic acid. nih.govmdpi.com To improve extraction speed and efficiency, techniques like ultrasonic-assisted extraction (UAE) are often employed. nih.gov

Solid-Phase Extraction (SPE) is a widely used clean-up technique that follows initial solvent extraction. nih.govbelspo.be It separates the target analyte from interfering compounds based on their physical and chemical properties. nih.gov The crude extract is passed through a cartridge containing a solid adsorbent (the stationary phase). Interferents are washed away, and the analyte of interest is then eluted with a different solvent. Common stationary phases for mycotoxin analysis include C18-silica bonded materials. lbtu.lvmdpi.com Research has shown that both Strata X and Strata C18 SPE columns are suitable for the clean-up of STC extracts, with elution being effective using various acetonitrile-water and methanol-water solutions. lbtu.lv

Immunoaffinity Columns (IACs) represent a highly selective form of SPE. nih.govresearchgate.net These columns contain monoclonal or polyclonal antibodies bound to a solid support, which specifically capture the target mycotoxin. This high specificity results in very clean extracts with high recovery rates. nih.gov While IACs are well-established for aflatoxins, methods have also been developed for the simultaneous analysis of aflatoxins and STC. labroots.comyoutube.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is an approach that streamlines the extraction and clean-up process. It typically involves an initial extraction with an organic solvent (like acetonitrile) and a salting-out step, followed by dispersive SPE (dSPE) for clean-up. explorationpub.com This method has been successfully validated for the multi-analyte determination of mycotoxins, including STC, in a wide variety of food matrices. explorationpub.com

Dispersive Magnetic Solid-Phase Extraction (DMSPE) is an innovative technique that utilizes magnetic nanoparticles as the adsorbent. mdpi.com This method offers advantages such as a large surface area for interaction and easy separation of the adsorbent from the sample solution using an external magnetic field, simplifying and speeding up the clean-up process. mdpi.com A DMSPE method using magnetic nanocomposites coated with polypyrrole polymer has been proposed for the determination of aflatoxins and their metabolites, including dihydro-O-methylsterigmatocystin (DHOMST), in paprika. mdpi.com

The following table summarizes the performance of various extraction and clean-up methods for sterigmatocystin and related compounds from different matrices.

MatrixExtraction MethodClean-up MethodAnalyte(s)Average Recovery (%)Reference
Cereals and FeedSolid-Liquid ExtractionDilute-and-ShootSterigmatocystin99% nih.gov
CornAcetonitrile/Water/Formic Acid (80:19.8:0.2, v/v/v)Magnetic Graphene-based SPE (mSPE)Aflatoxins, Ochratoxin A, Zearalenone (B1683625)85-108% mdpi.com
PaprikaAcetonitrileDispersive Magnetic SPE (DMSPE)Aflatoxins, DHOMST81-119% mdpi.com
Cereal-based PorridgeUltrasonic Assisted Extraction (UAE)None14 Mycotoxins63.5-113.2% nih.gov
Corn, Wheat, Oats, Spices, CocoaLiquid-Liquid Extraction (90% Acetonitrile/Water)Immunoaffinity Column (IAC)Aflatoxins, Sterigmatocystin93-116% youtube.com

Development of Miniaturized and Rapid Detection Systems for this compound

Conventional chromatographic methods, while accurate, are often time-consuming, require expensive equipment, and need highly trained personnel. dtu.dk This has driven the development of miniaturized and rapid detection systems that are portable, cost-effective, and easy to operate, enabling on-site and real-time monitoring of mycotoxins. dtu.dktaylorfrancis.comdtu.dk These systems are pivotal for early detection in the food supply chain. dtu.dkmdpi.com

Immunoassay-based Methods are among the most common rapid detection platforms. nih.gov These methods utilize the specific binding between an antibody and an antigen (the mycotoxin). promega.com

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay that is widely used for screening large numbers of samples. nih.govsigmaaldrich.com A competitive direct ELISA has been developed for STC that showed high specificity, with only minor cross-reactivity (0.87%) towards O-methylsterigmatocystin (OMSTC) and negligible cross-reactivity with aflatoxins. nih.gov

Lateral Flow Immunoassays (LFIAs) , or test strips, are simple, one-step devices that provide rapid qualitative or semi-quantitative results within minutes. nih.gov They are ideal for on-site screening. nih.govnih.gov

Biosensors are analytical devices that combine a biological recognition element with a physical transducer to generate a measurable signal. tandfonline.commdpi.com They offer high sensitivity and the potential for real-time, label-free detection. fao.org

Electrochemical Biosensors: These devices measure changes in electrical signals (e.g., current, potential) resulting from the interaction between the analyte and the biorecognition element immobilized on an electrode. nih.gov A third-generation enzymatic biosensor based on a glassy carbon electrode modified with soybean peroxidase and reduced graphene oxide has been developed for the quantification of STC, achieving a limit of detection of 2.3 x 10⁻⁹ mol L⁻¹. fao.orgnih.gov Another biosensor used multi-walled carbon nanotubes modified with aflatoxin-detoxifizyme (ADTZ) and showed a linear detection range for STC down to 0.13 µM. nih.gov

Optical Biosensors: These sensors measure changes in optical properties, such as fluorescence or surface plasmon resonance (SPR), upon analyte binding. mdpi.com Aptasensors, which use short DNA or RNA sequences (aptamers) as the recognition element, have been developed for STC detection. explorationpub.com

Miniaturized and Other Rapid Systems:

Microfluidics and Lab-on-a-Chip: These technologies involve the manipulation of small fluid volumes in channels with micrometer dimensions. taylorfrancis.com They hold great promise for creating integrated analytical platforms that perform sample preparation, separation, and detection on a single, portable device. dtu.dktaylorfrancis.com

Spectroscopy-based Methods: Techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Hyperspectral Imaging (HSI) are emerging as powerful, non-destructive tools for rapid mycotoxin detection. researchgate.netnih.govusda.gov HSI, in particular, combines imaging and spectroscopy to identify contamination on the surface of food products. researchgate.netusda.gov

The table below provides an overview of various rapid detection systems applicable to STC and its derivatives.

Detection SystemPrincipleTarget Analyte(s)Limit of Detection (LOD)Key AdvantagesReference
Competitive Direct EIAImmunoassay (ELISA)Sterigmatocystin (STC)130 pg/mLHighly specific for STC nih.gov
Enzymatic BiosensorElectrochemicalSterigmatocystin (STC)2.3 nMHigh sensitivity, real-time response fao.orgnih.gov
ADTZ-MWNT BiosensorElectrochemicalSterigmatocystin (STC)0.13 µMHigh sensitivity due to nanomaterial enhancement nih.gov
Lateral Flow Immunoassay (LFA)Immunoassay (Strip Test)Multiple Mycotoxins0.56 - 1.89 µg/kgRapid, portable, on-site screening nih.gov
AptasensorFluorescence Resonance Energy Transfer (FRET)Sterigmatocystin (STC)Not specifiedHigh selectivity, one-step detection explorationpub.com
Microfluidic PlatformsIntegrated SystemVarious MycotoxinsVaries by platformMiniaturization, portability, faster analysis taylorfrancis.com

Ecological Occurrence, Fungal Producers, and Environmental Distribution Dynamics of 1,2 Dihydro O Methylsterigmatocystin

Identification of Fungal Species Producing 1,2-Dihydro-O-methylsterigmatocystin

This compound (DHOMST) is a mycotoxin that serves as a late-stage intermediate in the biosynthesis of aflatoxins. nih.govnih.gov Its production is intrinsically linked to fungi capable of synthesizing this specific pathway. The identification of these fungal producers is critical for understanding the ecological niches where this compound may be found.

The genus Aspergillus is the principal producer of this compound. Specific species within this genus are well-documented for their ability to synthesize this compound as a precursor to aflatoxins B2 (AFB2) and G2 (AFG2). nih.govmdpi.com

Research has definitively identified Aspergillus parasiticus as a key producer. Cultures of A. parasiticus have been shown to accumulate DHOMST, and mutant strains of this species are capable of converting DHOMST to aflatoxin B2. nih.gov The biosynthetic pathway in A. parasiticus involves the conversion of dihydrosterigmatocystin (B1259337) (DHST) to DHOMST by an O-methyltransferase enzyme encoded by the aflP (omtA) gene. mdpi.comuniprot.org

Similarly, Aspergillus flavus is another primary producer of this compound. documentsdelivered.commdpi.com The O-methyltransferase II enzyme, responsible for the conversion of dihydrosterigmatocystin to DHOMST, has been identified in both A. flavus and A. parasiticus. nih.gov The presence of the gene cluster responsible for aflatoxin biosynthesis in these species underpins their role as the main sources of DHOMST. nih.govmdpi.com

Table 1: Primary Fungal Producers of this compound

Fungal Species Key Findings Citations
Aspergillus parasiticus Identified in cultures; confirmed as a precursor to aflatoxin B2. The biosynthetic pathway and relevant enzymes (O-methyltransferase) have been characterized in this species. nih.govnih.govmdpi.comnih.govuniprot.org
Aspergillus flavus Identified as a source of the metabolite. Shares the biosynthetic pathway involving O-methyltransferase for DHOMST production. nih.govdocumentsdelivered.commdpi.com

While a wide array of filamentous fungi, including species from genera such as Penicillium, Chaetomium, Bipolaris, and Humicola, are known to produce the precursor sterigmatocystin (B1681140) (ST), the documentation for the production of this compound is largely confined to the aflatoxigenic species of Aspergillus. nih.govresearchgate.net For instance, some Chaetomium species have been found to produce O-methylsterigmatocystin, a related compound in the aflatoxin pathway, but not aflatoxin itself. researchgate.netnih.gov The specific enzymatic machinery required for the synthesis of the dihydro- form (DHOMST) is characteristic of the aflatoxin B2/G2 pathway, which is not as widespread. mdpi.comuniprot.org Therefore, the role of other filamentous fungi in the direct production of this compound appears to be minimal or is not yet documented.

Natural Substrates and Agricultural Commodities Prone to this compound Contamination

As a direct precursor in the aflatoxin biosynthetic pathway, this compound is expected to occur on the same natural substrates and agricultural commodities that are susceptible to contamination by its producing fungi, Aspergillus flavus and A. parasiticus. nih.govtamu.edu These fungi are common contaminants in human food and animal feed. nih.gov Contamination can occur at various points in the food supply chain. nih.gov

The presence of sterigmatocystin, a closely related precursor, has been reported in a variety of substrates, indicating the types of materials where DHOMST could also be found. These include mouldy grains, cereals, cheese, coffee beans, bread, spices, and animal feed. wikipedia.orgresearchgate.net A survey in Korea detected sterigmatocystin in 4.1% of 1,135 samples of agricultural products and processed foods. nih.gov Given that A. flavus and A. parasiticus are known contaminants of crops like maize, peanuts, and tree nuts, these commodities are at high risk. tamu.edu

Table 2: Substrates and Commodities with Potential for this compound Contamination

Category Examples Citations
Grains & Cereals Maize, wheat, corn tamu.eduwikipedia.org
Nuts Peanuts, pecan nuts, pistachio nuts tamu.eduwikipedia.orgresearchgate.net
Beans Green coffee beans, soybeans wikipedia.orgresearchgate.net
Dairy Products Hard cheese tamu.eduwikipedia.orgresearchgate.net
Processed Foods Bread, cured ham, salami wikipedia.orgresearchgate.net
Animal Feed General animal feed, silage wikipedia.orgresearchgate.net

Geographic Distribution and Prevalence of this compound

Specific data on the global geographic distribution and prevalence of this compound are not extensively detailed in the scientific literature. However, its distribution can be inferred from the prevalence of its primary fungal producers, Aspergillus flavus and Aspergillus parasiticus. These species are ubiquitous, with a higher prevalence in regions with warm and humid climates, which are favorable for their growth and toxin production. mdpi.com Consequently, agricultural commodities from tropical and subtropical regions are often at a higher risk of contamination with mycotoxins produced by these fungi, including the intermediate this compound.

Environmental Factors Influencing Fungal Growth and this compound Accumulation in Natural Settings

The accumulation of this compound is dependent on the environmental conditions that promote the growth of producing fungi and stimulate the secondary metabolic pathways for aflatoxin biosynthesis.

Key environmental factors include:

Temperature and Water Activity: Fungal growth and mycotoxin production are significantly affected by air temperature, humidity, and the water activity (aw) within the substrate. mdpi.com For Aspergillus species, conditions of heat stress and moisture deficit in the field can enhance competitiveness and toxin production. mdpi.com

pH: The external pH is a critical environmental factor. Studies on Aspergillus nidulans, a producer of the precursor sterigmatocystin, have shown that an alkaline pH environment increases the production of the mycotoxin and the expression of the regulatory gene aflR, which controls the entire biosynthetic cluster. researchgate.net Conversely, acidic conditions tend to suppress production. researchgate.net

Nutrient Availability: The composition of the growth medium influences mycotoxin synthesis. In laboratory settings, the production of sterigmatocystin by Aspergillus versicolor was found to be stimulated by the presence of inorganic phosphate in combination with citric acid cycle compounds. nih.gov The type of carbon source available can also significantly impact the enzymatic activities within the aflatoxin biosynthesis pathway. nih.gov

Table 3: Environmental Factors Affecting Production of this compound

Factor Influence on Production Citations
Temperature High temperatures and heat stress favor fungal growth and toxin synthesis. mdpi.com
Water Activity (aw) Moisture deficits and low water activity in grains promote Aspergillus growth. mdpi.com
pH Alkaline pH conditions increase the expression of biosynthetic genes and mycotoxin production. researchgate.net
Nutrients Inorganic phosphates and specific carbon sources can stimulate the biosynthetic pathway. nih.govnih.gov

Role of this compound in Fungal Ecology and Inter-Species Interactions

The primary role of this compound in fungal biology is that of an essential metabolic intermediate. nih.gov It is the penultimate precursor in the biosynthesis of aflatoxin B2 and a key intermediate for aflatoxin G2. nih.govmdpi.comnih.gov Its existence is transient and part of a complex, multi-step enzymatic pathway. uniprot.org

While DHOMST itself may not have a direct, well-defined ecological function, its significance lies in its necessity for the production of the aflatoxin end-products. Mycotoxins are secondary metabolites that are believed to play crucial roles in the producing organism's survival and competitiveness within its ecological niche. frontiersin.org These toxic compounds can inhibit the growth of competing microorganisms, deter insects, and influence interactions with host plants. frontiersin.org For example, volatile organic compounds produced by one fungal species can alter the growth and secondary metabolism, including aflatoxin production, in a competing Aspergillus species. researchgate.net Therefore, the synthesis of this compound is an integral step for the fungus to produce chemical agents that mediate these complex inter-species interactions and provide a competitive advantage in its environment. frontiersin.orgresearchgate.net

Structure Activity Relationship Sar Investigations for 1,2 Dihydro O Methylsterigmatocystin Analogs

Correlating Structural Modifications with Changes in Molecular Interaction Profiles

The biological activity of 1,2-Dihydro-O-methylsterigmatocystin and its analogs is intrinsically linked to their molecular structure. Modifications to the core scaffold can significantly alter their interaction with biological targets, thereby affecting their cytotoxic and genotoxic profiles.

The core structure of these compounds is the furo[2,3-b]furan system fused to a xanthone (B1684191) backbone. The terminal dihydrofuran ring is a key site for metabolic activation. For instance, the parent compound, sterigmatocystin (B1681140) (STC), is metabolically activated by cytochrome P450 enzymes to a reactive epoxide, which can then form covalent adducts with biological macromolecules like DNA. nih.govmdpi.comnih.gov This interaction is a primary driver of its genotoxicity. The saturation of the C1-C2 double bond in this compound, as compared to O-methylsterigmatocystin, is a significant structural modification that is expected to alter its metabolic activation and subsequent reactivity.

Studies on related mycotoxins, such as aflatoxins, which share the bis-dihydrofuran moiety, have shown that structural variations in the xanthone portion of the molecule also play a crucial role in modulating biological activity. nih.gov For example, the presence and position of methoxy (B1213986) groups on the aromatic ring can influence the electronic properties of the molecule, affecting its ability to interact with cellular targets. nih.gov

The cytotoxicity of sterigmatocystin and its derivatives has been evaluated against various cell lines. For instance, sterigmatocystin (STC) and 5-methoxysterigmatocystin (B1234570) (5-M-STC) have demonstrated cytotoxic effects on human lung adenocarcinoma (A549) and human hepatoma (HepG2) cells. nih.gov While structurally very similar, 5-M-STC has been reported to have a higher cytotoxic potential than STC in these cell lines. nih.gov The addition of a methoxy group at the C5 position appears to enhance cytotoxicity.

The following table summarizes the reported cytotoxic activities of some sterigmatocystin derivatives, illustrating the impact of structural modifications.

CompoundStructureCell LineIC50 (µM)
Sterigmatocystin (STC) HepG27.3 nih.gov
Aflatoxin B1 (AFB1) HepG216.9 nih.gov
5-Methoxysterigmatocystin (5-M-STC) HepG2Higher cytotoxicity than STC nih.gov
Sterigmatocystin (STC) A549Data not available
5-Methoxysterigmatocystin (5-M-STC) A549Higher cytotoxicity than STC nih.gov

Data for IC50 values of 5-M-STC were not explicitly provided in the search results, only a qualitative comparison to STC.

Identification of Key Pharmacophores and Structural Motifs for Biological Activity

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogs, the key pharmacophoric features are largely dictated by the furo[2,3-b]furan moiety and the xanthone system.

The furo[2,3-b]furan ring system is a critical pharmacophoric element, particularly the terminal furan (B31954) ring. mdpi.com In sterigmatocystin, the double bond in this ring is the site of epoxidation, which is the key activation step for its genotoxic effects. mdpi.comnih.gov The resulting epoxide is a highly reactive electrophile that can form covalent adducts with nucleophilic sites in DNA, primarily the N7 position of guanine (B1146940). nih.gov In this compound, the saturation of this bond likely reduces its susceptibility to epoxidation, thereby potentially lowering its genotoxicity compared to its unsaturated counterpart.

The xanthone core with its specific substitution pattern also contributes significantly to the pharmacophore. The planarity of the xanthone system allows for intercalation into DNA, a non-covalent interaction that can stabilize the DNA-adduct complex. nih.gov The oxygen atoms within the xanthone and furan rings, as well as the methoxy groups, can act as hydrogen bond acceptors, facilitating interactions with amino acid residues in the active sites of enzymes or with DNA itself. nih.gov

The presence of methoxy groups on the aromatic ring, as seen in this compound and 5-methoxysterigmatocystin, is another important structural motif. These groups can influence the metabolic stability and the electronic distribution of the molecule, which in turn affects its binding affinity to biological targets. nih.gov

Computational Approaches in SAR Studies

Computational methods are invaluable tools in the investigation of SAR, providing insights into the molecular interactions that are often difficult to obtain through experimental methods alone.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound analogs, docking studies can be used to model their interaction with biological targets such as DNA and various proteins.

For instance, docking simulations can be performed to investigate how these compounds intercalate into the DNA double helix and to identify the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. Studies on the parent compound, sterigmatocystin, have shown that its chromophore intercalates between base pairs, predominantly stacking over the modified guanine. nih.gov Similar studies with this compound could elucidate how the saturation of the terminal furan ring and the presence of the methyl group affect its binding mode and affinity for DNA.

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-target complex over time, providing information on the stability of the binding and any conformational changes that may occur.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. acs.org These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict their activity.

For this compound and its analogs, a QSAR model could be developed to predict their cytotoxicity or genotoxicity based on a set of calculated descriptors. These descriptors can be categorized as:

Topological descriptors: Related to the 2D representation of the molecule, such as molecular connectivity indices.

Geometrical descriptors: Related to the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic properties of the molecule, such as partial charges and dipole moment.

A study on the toxicity of trichothecene (B1219388) mycotoxins, for example, successfully used 3D-QSAR to show the importance of electrostatic and steric factors in their biological activity. acs.org A similar approach for sterigmatocystin derivatives could help to identify the key physicochemical properties that govern their toxicity. A recent study combining unsupervised and supervised machine learning algorithms highlighted that topological descriptors are significant in distinguishing between acutely toxic and non-acutely toxic mycotoxins. acs.org

Impact of Stereochemistry on Biological Interactions of this compound

Stereochemistry plays a pivotal role in the biological activity of many natural products, as biological systems are chiral and often exhibit stereospecific interactions. nih.gov For this compound, which contains multiple stereocenters, the spatial arrangement of its atoms can have a profound impact on its interaction with biological targets.

The metabolic activation of sterigmatocystin to its epoxide is a stereospecific process. It has been shown that the exo-ST-1,2-oxide is the metabolite that reacts with DNA. nih.gov The subsequent nucleophilic attack by the N7 of guanine on the epoxide occurs with a specific stereochemistry, leading to a trans configuration of the guanine and hydroxyl moieties in the resulting DNA adduct. nih.gov This precise stereochemical arrangement is crucial for the stability and subsequent biological consequences of the adduct.

Different stereoisomers of a molecule can exhibit different biological activities. This is because the binding site of a receptor or enzyme is a three-dimensional entity, and only a ligand with the correct complementary shape and arrangement of functional groups can bind effectively. Therefore, the different stereoisomers of this compound are expected to have different affinities for their biological targets and, consequently, different biological activities. The synthesis and biological evaluation of individual stereoisomers are essential to fully understand the SAR of this class of compounds. nih.gov

Advanced Research Techniques and Methodologies Applied to 1,2 Dihydro O Methylsterigmatocystin Studies

Omics Technologies in Understanding Biosynthesis and Metabolism

Omics technologies provide a global view of the molecules that constitute a cell or organism. For a compound like 1,2-Dihydro-O-methylsterigmatocystin, these approaches are essential for discovering the genes, identifying the enzymes, and mapping the metabolic network responsible for its synthesis.

The genetic blueprint for the biosynthesis of this compound is located within a conserved gene cluster in producing fungi, such as Aspergillus species. Genomics, the study of an organism's complete set of DNA, and transcriptomics, the study of its RNA transcripts, are fundamental to identifying these genes.

Molecular studies reveal that the synthesis of mycotoxins like aflatoxins and their precursors is governed by a complex cascade of transcriptional processes. mdpi.com The genes for aflatoxin biosynthesis are typically found clustered together, and their expression is tightly regulated. mdpi.com The conversion of Dihydrosterigmatocystin (B1259337) (DHST) to Dihydromethylsterigmatocystin (DHOMST) is catalyzed by an O-methyltransferase A, an enzyme encoded by the aflP (also known as omtA) gene. mdpi.com Subsequently, DHOMST is converted to Aflatoxin B2 and G2 by cytochrome P450 monooxygenases encoded by the aflQ (or ordA) gene. mdpi.com

Genomic sequencing allows researchers to locate these gene clusters, while transcriptomic analyses, such as RNA-seq, reveal when and to what extent these genes are expressed under specific conditions, linking gene activity directly to the production of the compound. nih.gov

Table 1: Key Genes in the Biosynthesis of this compound

Gene NameAliasEncoded EnzymeFunction in Pathway
aflPomtAO-methyltransferase ACatalyzes the conversion of Dihydrosterigmatocystin (DHST) to this compound (DHOMST). mdpi.com
aflQordACytochrome P450 monooxygenaseCatalyzes the conversion of DHOMST to Aflatoxin B2/G2. mdpi.com

Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. Once genomics and transcriptomics identify candidate genes, proteomics is used to confirm the presence and activity of the encoded enzymes.

The identification of enzymes such as O-methyltransferase A and the cytochrome P450 monooxygenase OrdA is confirmed through proteomic techniques. mdpi.com Methodologies like mass spectrometry (MS)-based proteomics are used to analyze the protein content of the fungus during active toxin production. youtube.com In this process, proteins are extracted, digested into smaller peptides, and then analyzed by a mass spectrometer. youtube.com The resulting peptide masses and fragmentation patterns are compared against a database of protein sequences predicted from the organism's genome to identify the specific enzymes involved in the biosynthetic pathway. youtube.com Proteomics can also investigate post-translational modifications and protein-protein interactions, which may regulate enzyme activity. nih.gov

Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. It provides a direct functional readout of the physiological state of an organism. nih.gov This technique is crucial for mapping the biosynthetic pathway and understanding how intermediates like this compound fit into the larger metabolic network.

By comparing the metabolic profiles of wild-type fungal strains with those of mutant strains (e.g., those with a non-functional aflQ gene), researchers can observe the accumulation of precursors like DHOMST. This accumulation confirms its position in the pathway just before the blocked enzymatic step. Untargeted metabolomics can provide a broad snapshot of all measurable metabolites, helping to discover previously unknown intermediates or shunt products. nih.govnih.gov Targeted metabolomics can then be used to precisely quantify known molecules like DHOMST, sterigmatocystin (B1681140), and the final aflatoxin products.

Stable Isotope Labeling and Tracing in Biosynthetic Pathway Studies

Stable isotope labeling is a powerful technique used to trace the flow of atoms through a metabolic pathway. By providing the producing organism with a precursor molecule enriched with a stable isotope (e.g., ¹³C or ¹⁸O), researchers can follow the label as it is incorporated into downstream intermediates and final products.

In studies of the related compound O-methylsterigmatocystin (OMST), feeding experiments with radiolabeled [¹⁴C]OMST were conducted with a mutant strain of Aspergillus parasiticus that could not produce OMST itself. nih.gov The subsequent detection of ¹⁴C-labeled aflatoxins B1 and G1 confirmed that OMST is a direct precursor in the pathway. nih.gov This same principle is applied to study the role of this compound. Modern platforms can combine parallel stable isotope labeling with mass spectrometry and genomic data to systematically link metabolites to their biosynthetic gene clusters, streamlining the process of pathway discovery. nih.gov

Gene Editing and Knockout Technologies for Functional Analysis of Biosynthetic Genes

To definitively establish the function of a specific gene in a biosynthetic pathway, researchers often employ gene editing and knockout technologies. These tools allow for the precise inactivation or modification of a target gene. idtdna.com

The CRISPR/Cas9 system is a prominent example of a gene-editing tool used for this purpose. azolifesciences.comhorizondiscovery.com By designing a guide RNA that directs the Cas9 nuclease to a specific gene, such as aflP or aflQ, a double-strand break can be created in the DNA. nih.gov The cell's error-prone repair mechanism often results in insertions or deletions that disrupt the gene, creating a "knockout" mutant. horizondiscovery.com

Analysis of these knockout strains is a cornerstone of functional genomics. For example:

A knockout of the aflP gene would be expected to block the formation of this compound and lead to the accumulation of its precursor, Dihydrosterigmatocystin.

A knockout of the aflQ gene would block the final conversion step, leading to the accumulation of this compound.

Advanced Microscopy Techniques for Cellular Localization Studies

Understanding where a compound and its biosynthetic enzymes are located within the cell is crucial for a complete picture of the metabolic pathway. Advanced microscopy techniques offer the resolution needed to visualize these subcellular localizations.

While specific studies on the localization of this compound are not prominent in the literature, the methodologies are well-established. Techniques such as immunofluorescence microscopy and immunogold electron microscopy could be used to localize the enzymes involved in its synthesis, such as O-methyltransferase A. nih.gov These methods use antibodies that specifically bind to the target enzyme, which are in turn labeled with a fluorescent dye or gold particles for visualization. nih.gov

Furthermore, super-resolution microscopy techniques, like Single-Molecule Localization Microscopy (SMLM), have the potential to visualize individual molecules. nih.gov In principle, SMLM could be adapted to detect the subcellular distribution of small molecules like this compound itself, providing insights into its transport and storage within the fungal cell. nih.gov

In vitro and Cell-Free Systems for Mechanistic Research

In vitro and cell-free systems are indispensable tools for dissecting the intricate biochemical pathways involving this compound. By removing the complexities of the cellular environment, these systems allow researchers to study specific enzymatic reactions, identify intermediates, and characterize the enzymes responsible for the biosynthesis and conversion of this mycotoxin. nih.gov These approaches provide a controlled environment for investigating the fundamental molecular mechanisms that are otherwise difficult to observe within intact cells. nih.gov

Cell-free extracts from fungal species, particularly Aspergillus parasiticus, have been instrumental in elucidating the final steps of the aflatoxin biosynthetic pathway, where this compound (also referred to as dihydro-O-methylsterigmatocystin or DHOMST) and its analogue O-methylsterigmatocystin (OMST) are key players. nih.govnih.gov These systems typically involve the preparation of a cytosol fraction from mycelia, which contains the necessary enzymes for metabolic conversions. nih.gov

Detailed research findings from these studies have confirmed the role of specific enzymes in the methylation steps leading to the formation of these compounds. For instance, O-methyltransferase II (MT-II) is responsible for methylating the C-7 hydroxyl group of dihydrodemethylsterigmatocystin (DHDMST) to produce dihydro-O-methylsterigmatocystin. nih.gov Similarly, cell-free preparations have demonstrated the conversion of sterigmatocystin to O-methylsterigmatocystin. nih.gov

Furthermore, feeding studies using radiolabeled compounds in conjunction with cell-free systems have provided quantitative data on these metabolic conversions. When radiolabeled [14C]O-methylsterigmatocystin was introduced to resting mycelia of a mutant A. parasiticus strain incapable of producing aflatoxins, the formation of 14C-labeled aflatoxins B1 and G1 was observed. nih.gov Specifically, the conversion of 10 nmol of O-methylsterigmatocystin yielded 7.8 nmol of aflatoxin B1 and 1.0 nmol of aflatoxin G1, highlighting the efficiency of this precursor in the biosynthetic pathway. nih.gov These results were crucial in establishing O-methylsterigmatocystin as a true intermediate in aflatoxin biosynthesis, rather than a shunt metabolite. nih.gov

The utility of these systems also extends to the characterization of the enzymes themselves. Through a series of chromatography techniques, enzymes like O-methyltransferase I, which is involved in an earlier methylation step, have been purified to homogeneity from Aspergillus parasiticus NIAH-26. nih.gov The purified enzyme's activity can then be precisely measured under various conditions, such as different pH levels, to understand its catalytic mechanism. nih.gov

Table 1: Enzyme Activity in Cell-Free Systems Related to Dihydro-O-methylsterigmatocystin Biosynthesis
Enzyme/SystemSubstrateProductSpecific ActivitySource OrganismReference
O-Methyltransferase IDihydrodemethylsterigmatocystin (DHDMST)Dihydro-O-methylsterigmatocystin (DHOMST)43.1 pmol/μg/minAspergillus parasiticus NIAH-26 nih.gov
Cell-Free Extract[14C]O-methylsterigmatocystin (OMST)Aflatoxin B17.8 nmol produced from 10 nmol substrateAspergillus parasiticus AVN-1 nih.gov
Cell-Free Extract[14C]O-methylsterigmatocystin (OMST)Aflatoxin G11.0 nmol produced from 10 nmol substrateAspergillus parasiticus AVN-1 nih.gov

Future Research Avenues and Academic Perspectives on 1,2 Dihydro O Methylsterigmatocystin

Elucidation of Uncharacterized Biosynthetic Steps and Enzymes

The biosynthesis of aflatoxins from sterigmatocystin (B1681140) (ST) and its derivatives is a complex, multi-step enzymatic process. While the core pathway is known, significant questions remain regarding the precise mechanisms and regulation of each step. The conversion of Dihydrodemethylsterigmatocystin (DHDMST) to DHOMST involves two key methylation steps catalyzed by distinct O-methyltransferases. nih.govasm.orgnih.gov

First, O-methyltransferase I (MT-I), encoded by the dmtA (also known as aflO or omtB) gene, methylates DHDMST to produce dihydrosterigmatocystin (B1259337) (DHST). mdpi.com Subsequently, O-methyltransferase II (MT-II), encoded by the aflP (or omtA) gene, catalyzes the final methylation to form DHOMST. mdpi.comresearchgate.net These enzymes exhibit high substrate specificity; MT-I acts on DHDMST but not ST, while MT-II acts on DHST but not DHDMST. nih.govmdpi.com

Future research will likely focus on:

Enzyme Kinetics and Structure-Function Relationships: While the enzymes have been identified, detailed kinetic studies and crystallographic analysis are needed to fully understand their catalytic mechanisms and substrate specificity. Such studies could reveal why Aspergillus nidulans, which possesses the MT-I homolog but lacks the MT-II gene (aflP), produces sterigmatocystin as its end product. mdpi.comresearchgate.net

Regulatory Networks: The expression of the aflatoxin gene cluster, including the methyltransferases, is tightly controlled by regulatory genes like aflR and aflS. nih.gov Further investigation into the signaling cascades and environmental triggers that modulate the expression of these enzymes will provide a more complete picture of DHOMST production.

Accessory Enzymes: Research suggests the involvement of other enzymes, such as cytochrome P-450 monooxygenases and reductases, in the broader pathway. mdpi.comresearchgate.net Identifying and characterizing these auxiliary proteins are essential for a holistic understanding of the biosynthetic network.

Key Enzymes in the Formation of 1,2-Dihydro-O-methylsterigmatocystin

EnzymeGeneSubstrateProductReference
O-methyltransferase IdmtA (aflO/omtB)Dihydrodemethylsterigmatocystin (DHDMST)Dihydrosterigmatocystin (DHST) mdpi.com
O-methyltransferase IIaflP (omtA)Dihydrosterigmatocystin (DHST)This compound (DHOMST) mdpi.comresearchgate.net

Discovery of Novel Biological Interactions and Molecular Targets

The primary known biological role of DHOMST is its function as a direct precursor to aflatoxin B2 (AFB2). nih.gov However, given its structural similarity to other toxic mycotoxins like sterigmatocystin and versicolorin (B1264617) A, DHOMST itself may possess intrinsic biological activity. anr.fr Research into the precursors of aflatoxin B1 suggests they can be genotoxic, disrupt topoisomerase activity, and induce mitochondrial toxicity. anr.fr

Future research directions include:

Toxicity Profiling: Assessing the cytotoxicity, genotoxicity, and mutagenicity of purified DHOMST using various cell lines and model organisms. Studies comparing the toxic effects of sterigmatocystin and aflatoxin B1 have shown that despite structural similarities, they can trigger distinct mutational fingerprints, highlighting the need for individual compound assessment. nih.govmdpi.com

Target Identification: Utilizing proteomics and transcriptomics to identify molecular targets and pathways affected by DHOMST exposure. This could reveal novel mechanisms of action beyond its role as a biosynthetic intermediate.

Interaction with Cellular Machinery: Investigating whether DHOMST can form DNA or protein adducts, similar to aflatoxin B1, which is a potent carcinogen known to form DNA adducts and induce specific G→T transversion mutations. nih.gov

Exploration of Environmental Remediation Strategies (Bioremediation, Adsorption)

The contamination of food and feed by mycotoxins necessitates effective remediation strategies. Research primarily focused on aflatoxins can be extrapolated to precursors like DHOMST. nih.gov Two promising avenues are bioremediation, which uses microorganisms or enzymes to degrade toxins, and adsorption, which binds toxins to a solid matrix. mycotoxinsite.com

Bioremediation: Various bacteria, yeasts, and fungi have shown the ability to degrade aflatoxins. nih.govmdpi.com For instance, species of Rhodococcus, Bacillus, and Aspergillus can alter the structure of aflatoxins, reducing their toxicity. researchgate.net Future work could involve screening microbial consortia or isolating specific enzymes for their ability to transform DHOMST into non-toxic compounds. mycotoxinsite.commdpi.com

Adsorption: A range of materials, including inorganic clays (B1170129) (e.g., bentonites) and organic materials (e.g., yeast cell walls, agricultural by-products), have been shown to effectively adsorb aflatoxins. bionte.comnih.govnih.gov The efficacy of these adsorbents depends on their physical and chemical properties, such as surface area and charge, as well as the properties of the mycotoxin. bionte.commycotoxinsite.com Research is needed to test the binding efficiency of these adsorbents specifically for DHOMST and to develop new, highly effective materials.

Potential Remediation Materials for Mycotoxin Precursors

Remediation TypeMaterial/OrganismMechanismReference
Adsorption (Inorganic)Bentonites, AluminosilicatesBinds mycotoxins, preventing gastrointestinal absorption. bionte.comnih.gov
Adsorption (Organic)Yeast Cell Walls (β-glucans), Grape PomaceAdsorbs a broad spectrum of mycotoxins via hydrogen and van der Waals bonds. bionte.comnih.govmycotoxinsite.com
BioremediationLactobacillus, Bacillus, Aspergillus speciesMicrobial degradation or structural alteration of mycotoxins. researchgate.netnih.gov

Development of Enhanced Detection Technologies for Environmental Monitoring

Effective monitoring is crucial for managing exposure to mycotoxins and their precursors. journaljabb.com Current analytical methods for mycotoxin detection, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are highly sensitive and accurate but are often lab-based and time-consuming. nih.govresearchgate.net There is a growing need for rapid, portable, and cost-effective detection technologies for on-site environmental monitoring. journaljabb.comamazonaws.com

Future developments are expected in:

Biosensors: The development of biosensors, including immunosensors and aptasensors, offers the potential for rapid and highly specific detection of mycotoxins like DHOMST. amazonaws.comtandfonline.com These devices can be integrated into portable systems for real-time analysis in the field.

Advanced Mass Spectrometry: Techniques like high-resolution mass spectrometry (HRMS) can help in the non-targeted screening of multiple contaminants, including unknown or emerging mycotoxin precursors, in complex environmental matrices. researchgate.net

Molecular Methods: DNA-based methods like quantitative PCR (qPCR) and loop-mediated isothermal amplification (LAMP) can detect the presence of aflatoxin-producing fungi by targeting key biosynthetic genes, such as aflP, providing an early warning of potential contamination. nih.gov

Novel Sample Preparation: Innovations in sample preparation, such as the use of magnetic nanoparticles or molecularly imprinted polymers (MIPs), can enhance the efficiency and selectivity of mycotoxin extraction from complex samples like food and feed. mdpi.commdpi.com

Comparative Systems Biology Approaches with Related Fungal Secondary Metabolites

Systems biology, integrating genomics, transcriptomics, proteomics, and metabolomics, provides a powerful framework for understanding fungal secondary metabolism on a global scale. dtu.dk By comparing the genomes and metabolic profiles of different fungal species, researchers can gain insights into the evolution, regulation, and diversity of biosynthetic gene clusters (BGCs). escholarship.orgpnas.org

Future academic perspectives in this area include:

Comparative Genomics: Comparing the sterigmatocystin/aflatoxin BGC across various Aspergillus species can reveal how gene gain, loss, or mutation (e.g., the absence of aflP in A. nidulans) leads to the production of different end products. mdpi.comnih.gov Such studies can also uncover novel BGCs and predict the production of unknown secondary metabolites. dtu.dkpnas.org

Transcriptomic Analysis: Studying gene expression under different environmental conditions can elucidate the complex regulatory networks that control the production of DHOMST and other metabolites. This can help identify key transcription factors and signaling pathways involved in mycotoxin biosynthesis.

Metabolomic Profiling: Comparing the secondary metabolite profiles of related fungi can highlight the chemical diversity generated from homologous gene clusters and help link specific compounds to their biosynthetic origins. escholarship.org This approach is crucial for discovering novel bioactive molecules and understanding the ecological roles of secondary metabolites. dtu.dk

Q & A

Q. What are the key considerations for synthesizing 1,2-dihydro-O-methylsterigmatocystin with high yield and purity?

Synthesis requires optimization of the anionic Fries rearrangement and regioselective reduction steps. Key parameters include:

  • Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to stabilize intermediates during xanthone ring formation .

  • Reaction conditions : Temperature control (e.g., −78°C for ketene intermediate stabilization) and inert atmosphere (N₂/Ar) to prevent oxidation .

  • Purification : Column chromatography with silica gel and gradient elution (hexane/EtOAc) to isolate diastereomers.
    Table 1 : Synthesis Optimization Parameters

    StepParameterOptimal Range
    Fries RearrangementTemperature−78°C to 0°C
    ReductionReagent (e.g., NaBH₄)2.0–3.0 equiv
    PurificationEluent Polarity20–40% EtOAc in Hexane

Q. How can researchers validate the structural identity of this compound?

Use a combination of:

  • NMR spectroscopy : Compare ¹H/¹³C NMR shifts with literature data (e.g., C-8 methoxy group at δ ~3.90 ppm) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the dihydrofuran moiety (e.g., cis/trans configurations) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₈H₁₄O₆) with <2 ppm error .

Q. What experimental design principles ensure reproducibility in dihydro-O-methylsterigmatocystin studies?

  • Detailed protocols : Document reaction times, stoichiometry, and purification steps (e.g., "stirred for 72 h under reflux") .
  • Control experiments : Include negative controls (e.g., omitting catalysts) to validate reaction pathways .
  • Data transparency : Report yields, spectral data, and failed attempts in supplementary materials to aid replication .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic this compound be resolved?

  • Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers .
  • Vibrational circular dichroism (VCD) : Assign absolute configurations of diastereomers by correlating experimental and computed spectra .
  • Mechanistic studies : Probe intermediates via in situ IR spectroscopy to identify stereochemical bottlenecks (e.g., ketene dimerization) .

Q. What methodologies address discrepancies in reported bioactivity data for this compound?

  • Standardized assays : Use identical cell lines (e.g., HepG2 for hepatotoxicity) and positive controls (e.g., aflatoxin B₁) .
  • Multi-omics integration : Combine transcriptomics and metabolomics to distinguish compound-specific effects from off-target interactions .
  • Dose-response validation : Replicate studies across independent labs using IC₅₀/EC₅₀ values with 95% confidence intervals .

Q. How should researchers design toxicity studies to evaluate in vitro vs. in vivo outcomes?

  • Model selection :
    • In vitro : Primary hepatocytes for metabolic activation studies .
    • In vivo : Rodent models with liver histopathology and serum biomarker analysis (e.g., ALT/AST levels) .
  • Dosage alignment : Calculate equivalent surface area doses (mg/m²) to bridge in vitro (μM) and in vivo (mg/kg) data .

Q. What gaps exist in the current literature on this compound’s biosynthetic pathways?

  • Gene cluster identification : Use genome mining in Aspergillus spp. to locate polyketide synthase (PKS) genes .
  • Isotopic labeling : Track ¹³C-acetate incorporation into the xanthone backbone to map precursor utilization .
  • Comparative genomics : Analyze PKS domains in sterigmatocystin-producing fungi to infer methylation/dihydroxylation steps .

Methodological Frameworks

Q. How can the FINER criteria improve hypothesis formulation for mechanistic studies?

Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Prioritize hypotheses testable via accessible techniques (e.g., LC-MS for metabolite profiling) .
  • Novel : Focus on understudied aspects (e.g., epigenetic effects of dihydro-derivatives) .
  • Ethical : Use in silico models (e.g., molecular docking) to reduce animal testing .

Q. What strategies mitigate bias in data interpretation for structure-activity relationship (SAR) studies?

  • Blinded analysis : Assign compound codes to prevent observer bias during bioactivity scoring .
  • Multivariate statistics : Use PCA or PLS regression to deconvolute synergistic/antagonistic effects .
  • External validation : Share raw datasets via repositories (e.g., Zenodo) for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.